molecular formula C4H6N2OS B2433662 5-Methoxythiazol-2-amine CAS No. 59019-85-1

5-Methoxythiazol-2-amine

Cat. No.: B2433662
CAS No.: 59019-85-1
M. Wt: 130.17
InChI Key: OZNOHWKQLWLLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxythiazol-2-amine is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. As a thiazole derivative, this scaffold is recognized for its wide spectrum of potential pharmacological activities. Researchers utilize this compound as a key precursor for synthesizing more complex molecules, including the development of novel Schiff bases and thiazole-thiazolidinone conjugates for biological evaluation . Compounds based on the thiazole structure have been investigated for their significant antioxidant activity , demonstrating an ability to scavenge free radicals like DPPH, hydroxyl, and nitric oxide radicals, which is relevant for research into oxidative stress . Furthermore, structural analogues have shown promising anti-inflammatory properties in preclinical models, with mechanisms potentially involving the regulation of the NLRP3 inflammasome pathway and suppression of pro-inflammatory cytokines . The methoxy substituent on the thiazole core may influence the compound's electronic properties and bioavailability, making it a molecule of interest for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNOHWKQLWLLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50900985
Record name NoName_31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59019-85-1
Record name 5-methoxy-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Section 1: Executive Summary & Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Methoxythiazol-2-amine as a Pharmacophore

This compound is a specialized heterocyclic building block that serves as a critical pharmacophore in modern medicinal chemistry.[1][2][3][4] Unlike its unsubstituted or alkyl-substituted counterparts, the introduction of a methoxy group at the C5 position fundamentally alters the electronic landscape of the thiazole ring.[2][3] This modification transforms the molecule from a simple heteroaromatic amine into an electron-rich scaffold capable of unique binding interactions and metabolic profiles.[1][2][3]

Molecular Architecture & Electronic Effects: The core utility of this compound lies in the interplay between the electron-donating methoxy group (EDG) and the amidine-like system of the thiazole ring.[1][3]

  • The Methoxy Effect (+M): The oxygen atom at C5 donates electron density into the ring via resonance.[2][3] This increases the basicity of the ring nitrogen (N3) and enhances the nucleophilicity of the C4 position, making it more reactive toward electrophiles than the parent 2-aminothiazole.[3]

  • Tautomeric Equilibrium: Like all 2-aminothiazoles, this molecule exists in a prototropic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[3] The 5-methoxy substituent stabilizes the aromatic amino form through mesomeric donation, which is critical for maintaining consistent binding poses in protein active sites (e.g., ATP-binding pockets of kinases).[1][3]

Tautomerism cluster_0 Tautomeric Equilibrium & Resonance NodeA Amino Form (Aromatic, Major) NodeB Imino Form (Non-Aromatic, Minor) NodeA->NodeB Proton Transfer NodeC C5-Methoxy Resonance (Stabilizes C4/N3) NodeC->NodeA Electronic Donation (+M)

Figure 1: Tautomeric equilibrium heavily favors the amino form due to aromatic stabilization, further reinforced by the 5-methoxy electron donation.[1][3]

Section 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems and synthetic workflows.[2][3]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~130.17 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2][3]
pKa (Conjugate Acid) ~5.4 – 5.6 (Predicted)The 5-OMe group slightly increases basicity compared to 2-aminothiazole (pKa ~5.3), improving solubility in acidic media.[1][3]
LogP ~1.1 – 1.3Moderate lipophilicity ensures good membrane permeability without compromising aqueous solubility.[1][2][3]
H-Bond Donors/Acceptors 2 (NH₂), 3 (N, O, S)Excellent potential for bidentate hydrogen bonding (e.g., "hinge binding" in kinases).[3]
Solubility Moderate (Water), High (DMSO, MeOH)Free base is moderately soluble; HCl or HBr salts are highly water-soluble.[2][3]
Stability Acid-SensitiveThe 5-methoxy group creates an enol ether-like motif; prolonged exposure to strong aqueous acid can lead to hydrolysis.[1][2][3]

Section 3: Synthetic Routes & Methodologies

Two primary strategies exist for synthesizing this compound. The choice depends on reagent availability and scale.[2][3]

Method A: The Modified Hantzsch Synthesis (Recommended)

This is the most robust method, involving the cyclization of thiourea with a halogenated alpha-methoxy carbonyl precursor.[3]

  • Mechanism: Nucleophilic attack of thiourea sulfur on the alpha-carbon, followed by condensation of the amine with the carbonyl.[2][3]

  • Precursor: Methyl methoxybromoacetate or 1-bromo-1-methoxy-propan-2-one.[1][2][3]

Method B: Nucleophilic Aromatic Substitution (SNAr)

This route involves displacing a halogen at the C5 position.[2][3]

  • Precursor: 2-Amino-5-bromothiazole.[1][2][3]

  • Reagent: Sodium methoxide (NaOMe) in methanol.[2][3]

  • Challenge: The thiazole ring is electron-rich; SNAr is difficult without copper catalysis (Ullmann-type coupling) or strong activation.[1][2][3]

Synthesis Start1 Thiourea Intermediate S-Alkylated Intermediate Start1->Intermediate Nucleophilic Attack Start2 Methoxy-halo-ketone Start2->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration (Hantzsch Protocol) AltStart 2-Amino-5-bromothiazole AltStart->Product CuI, NaOMe, 110°C (Ullmann Coupling)

Figure 2: The Hantzsch synthesis (blue path) is preferred for yield and purity over the copper-catalyzed substitution (red path).[1][3]

Section 4: Reactivity & Functionalization

The this compound scaffold offers distinct reactive handles for diversification:

  • N-Acylation / Amide Coupling:

    • Reaction: Reacts with acid chlorides or carboxylic acids (using HATU/EDC).[2][3]

    • Insight: The 2-amino group is less nucleophilic than an aliphatic amine due to resonance with the ring.[1][2] Stronger coupling reagents or base catalysts (DIPEA/DMAP) are often required.[2][3]

    • Application: Creating peptidomimetics or kinase hinge binders.[1][2][3]

  • C4-Electrophilic Substitution (C-H Activation):

    • Reaction: Halogenation (NBS/NIS) or formylation (Vilsmeier-Haack).[1][2][3]

    • Insight: The 5-methoxy group activates the C4 position.[1][2] Care must be taken to control regioselectivity, although C4 is the only open carbon on the ring.[2][3]

    • Warning: Avoid strong nitrating conditions (HNO₃/H₂SO₄) which may oxidize the sulfur or hydrolyze the methoxy group.[2][3]

Section 5: Experimental Protocol

Protocol: Synthesis of this compound (Hantzsch Adaptation)

Note: This protocol assumes the use of methyl 2-bromo-2-methoxyacetate or a similar alpha-halo-alpha-methoxy synthon.[1][3]

Reagents:

  • Thiourea (1.0 eq)[2][3]

  • Methyl 2-bromo-2-methoxyacetate (1.0 eq)[1][3]

  • Ethanol (Absolute)[2][3][5]

  • Sodium Acetate (1.1 eq)[2][3]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Methyl 2-bromo-2-methoxyacetate (18.3 g, 100 mmol) dropwise over 20 minutes at room temperature. Observation: The solution may warm slightly due to exotherm.[3]

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The hydrobromide salt of the product may precipitate.[2][3] If so, filter and wash with cold ethanol.[2][3]

    • To obtain the free base: Dissolve the salt in minimal water, neutralize with saturated aqueous NaHCO₃ (pH ~8), and extract with Ethyl Acetate (3 x 50 mL).[2][3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1][2][3]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet of the methoxy group (~3.8 ppm) and the broad singlet of the NH₂ (~6.8-7.2 ppm).[3]

    • MS (ESI): Expect [M+H]+ peak at ~131.[2][3]

Section 6: Medicinal Chemistry Applications

1. Kinase Inhibition (The "Dasatinib" Logic): Aminothiazoles are "privileged structures" in kinase inhibitors (e.g., Dasatinib).[2][3] The thiazole nitrogen and the exocyclic amino group form a critical donor-acceptor motif that binds to the hinge region of kinases (e.g., SRC, ABL).[3]

  • Role of 5-OMe: It acts as a "bumper" to fill small hydrophobic pockets in the active site and modulates the electronic properties of the hinge-binding motif, potentially improving selectivity against off-target kinases.[1][3]

2. Bioisosterism: The 5-methoxythiazole unit is often used as a bioisostere for:

  • 5-Methoxyoxazole: Improved metabolic stability against hydrolytic ring opening.[1][2][3]

  • Electron-rich Pyridines: Reducing lipophilicity (LogP) while maintaining aromaticity.[1][2][3]

3. Schiff Base Antioxidants: Condensation of this compound with aromatic aldehydes yields Schiff bases.[1][2][3] The electron-donating methoxy group stabilizes the radical cation formed during antioxidant activity, making these derivatives potent scavengers of ROS (Reactive Oxygen Species).[2][3]

References

  • Synthesis of 2-aminothiazoles: Journal of Chemical and Pharmaceutical Research, "Synthesis of some new 5-substituted 2-aminothiazoles," 2014.[1][2][3]

  • Antioxidant Activity: ISRN Organic Chemistry, "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives," 2011.[1][2][3]

  • Kinase Inhibitor Pharmacophores: Semantic Scholar, "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."[1][2][3]

  • Physicochemical Data: PubChem, "2-Amino-5-methylthiazole (Analogous Data)," National Library of Medicine.[1][2][3] [2][3]

  • General Reactivity: Sigma-Aldrich, "2-Aminothiazole Technical Information."[1][2][3]

Sources

Foreword: The Untapped Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methoxythiazol-2-amine and Its Derivatives

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its frequent appearance in clinically successful drugs and advanced drug candidates underscores its importance.[2] This guide delves into the specific, yet underexplored, potential of this compound, a derivative that combines the proven bioactivity of the 2-aminothiazole scaffold with the unique electronic and steric properties of a 5-methoxy substituent. While direct literature on this exact molecule is sparse, this guide will synthesize data from closely related analogs to build a robust, scientifically-grounded case for its investigation as a therapeutic agent, particularly in the realm of oncology and kinase inhibition.

The 2-Aminothiazole Scaffold: A Foundation for Potent Bioactivity

The 2-aminothiazole moiety is a versatile building block in drug discovery, known for its ability to target a wide range of proteins.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including:

  • Anticancer Activity : Many 2-aminothiazole analogs show potent cytotoxicity against various human cancer cell lines.[4][5]

  • Kinase Inhibition : This scaffold is a cornerstone for the development of potent kinase inhibitors, including the FDA-approved drug Dasatinib, a pan-Src family kinase inhibitor.[6][7]

  • Antimicrobial and Antifungal Properties : The thiazole ring is integral to the activity of numerous antimicrobial agents.[8][9]

  • Anti-inflammatory Effects : Certain derivatives have shown significant anti-inflammatory activity.[2][10]

  • Antioxidant Potential : The scaffold can be derivatized to yield compounds with significant radical scavenging capabilities.[10][11]

The biological promiscuity of this scaffold is both a strength and a challenge. While it offers a broad range of therapeutic possibilities, it also necessitates careful design to ensure target selectivity and avoid off-target effects or toxicity.[3]

The Strategic Importance of the 5-Position: Introducing the Methoxy Group

Structure-activity relationship (SAR) studies on 2-aminothiazole derivatives consistently highlight the C5 position as a critical determinant of potency and selectivity.[1] The introduction of a methoxy group (-OCH₃) at this position is a strategic choice for several reasons:

  • Electronic Effects : The methoxy group is a strong electron-donating group, which can modulate the electron density of the thiazole ring system. This can influence hydrogen bonding interactions with target proteins and alter the molecule's overall pharmacokinetic profile.

  • Lipophilicity and Solubility : The methoxy group can subtly alter the lipophilicity of the molecule, which can impact cell permeability and solubility—key factors in drug development.

  • Metabolic Stability : While the 2-aminothiazole ring can be susceptible to metabolic activation, strategic substitution can mitigate this. The 5-methoxy group may influence the metabolic fate of the compound.[3]

Given that electron-donating groups are known to enhance the antioxidant and free radical scavenging activity of some heterocyclic compounds, the 5-methoxy substituent is hypothesized to confer potent antioxidant properties, in addition to other biological activities.[10]

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Condensation & Cyclization A 1,1-Dimethoxy-2-propanone I1 1-Bromo-3,3-dimethoxy-2-propanone (α-haloketone) A->I1  Br2, CH3COOH   B Bromine (Br2) C Thiourea P This compound I1->P  Thiourea (C), Ethanol, Reflux   Kinase_Signaling_Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Src Src Kinase RTK->Src Activates Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Pathway Src->STAT3 Inhibitor This compound (Proposed Inhibitor) Inhibitor->Src Inhibits Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis STAT3->Metastasis

Sources

The Pharmacological Potential of 5-Methoxythiazol-2-amine: From Fragment to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxythiazol-2-amine (5-MTA) represents a high-value "privileged structure" in modern medicinal chemistry. While rarely a standalone therapeutic, this scaffold serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Its utility stems from the unique electronic properties conferred by the C5-methoxy group, which modulates the basicity of the 2-amine "warhead" and alters the lipophilicity profile of the thiazole ring. This whitepaper analyzes the mechanistic role of 5-MTA derivatives in targeting Adenosine A2A receptors (neurology) and Protein Kinases (oncology) , providing actionable protocols for synthesis and screening.

Chemical Biology & SAR: The "Privileged" Scaffold

The 2-aminothiazole core is ubiquitous in drug design, acting as a bioisostere for the adenine ring found in ATP. The addition of a methoxy group at the C5 position is not merely cosmetic; it fundamentally alters the physicochemical properties of the scaffold.

Electronic Modulation

The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG). Through resonance, it increases the electron density of the thiazole ring.

  • Effect 1 (Nucleophilicity): It increases the basicity of the exocyclic amine at C2, enhancing its ability to serve as a hydrogen bond donor in receptor binding pockets.

  • Effect 2 (Metabolic Stability): Substitution at C5 blocks a primary site of oxidative metabolism (cytochrome P450-mediated oxidation), a common liability in unsubstituted thiazoles.

PropertyUnsubstituted 2-AminothiazoleThis compoundTherapeutic Implication
Electronic Nature Electron-deficient ringElectron-rich ringImproved

stacking with aromatic residues (e.g., Phe, Tyr).
C5 Reactivity High (prone to oxidation)BlockedEnhanced metabolic half-life (

).
H-Bond Donor ModerateStrongerTighter binding to kinase hinge regions.

Primary Therapeutic Target: Adenosine A2A Receptor Antagonism[1]

The most clinically validated application of 2-aminothiazole derivatives lies in neurology, specifically as antagonists for the Adenosine A2A Receptor (A2AR) .

Mechanism of Action

In Parkinson’s disease, dopamine depletion leads to overactivity of the indirect striatal pathway. Adenosine A2A receptors, colocalized with Dopamine D2 receptors, exacerbate this inhibition. Antagonizing A2AR reduces this "brake," restoring motor function.

  • 5-MTA Role: The thiazole amine core mimics the adenine moiety of adenosine but lacks the ribose group, allowing it to block the orthosteric site without activating the Gs-coupled pathway.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling blocked by 5-MTA derivatives (A2AR Antagonism).

A2AR_Pathway Ligand Adenosine (Endogenous) A2AR A2A Receptor (GPCR) Ligand->A2AR Activates Drug 5-MTA Derivative (Antagonist) Drug->A2AR Blocks Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Signaling Effect Motor Suppression CREB->Effect Result

Figure 1: Mechanism of A2A Receptor blockade. 5-MTA derivatives competitively inhibit the receptor, preventing the cAMP cascade that leads to motor suppression in Parkinson's models.

Secondary Target: Kinase Hinge Binding (Oncology)

In oncology, the 2-aminothiazole scaffold is a "privileged" ATP-mimetic. It targets the ATP-binding pocket of various protein kinases, specifically CDK (Cyclin-Dependent Kinases) and Src family kinases .

The Hinge Binding Motif

The exocyclic amine (donor) and the thiazole nitrogen (acceptor) form a critical bidentate hydrogen bond network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

  • 5-Methoxy Contribution: The methoxy group can occupy the hydrophobic "gatekeeper" pocket or solvent-exposed regions, depending on the specific kinase, tuning selectivity (e.g., sparing GSK-3

    
     while hitting CDK2).
    

Experimental Workflows

To utilize 5-MTA in a drug discovery campaign, the following self-validating protocols are recommended.

Synthesis: Modified Hantzsch Thiazole Synthesis

This protocol generates the this compound scaffold from readily available precursors.

Reagents:

  • Methoxyacetaldehyde (or its dimethyl acetal form).

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Thiourea.[1][2][3]

Protocol:

  • Halogenation: Dissolve methoxyacetaldehyde dimethyl acetal (10 mmol) in dry methanol. Add NBS (10.5 mmol) at 0°C. Stir for 2 hours to generate the

    
    -bromo-methoxyacetaldehyde intermediate in situ.
    
  • Cyclization: Add Thiourea (11 mmol) directly to the reaction mixture. Reflux for 4 hours.

  • Workup: Cool to room temperature. Neutralize with

    
     (sat. aq.). Extract with Ethyl Acetate (3x).
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    -NMR must show the diagnostic thiazole proton singlet at 
    
    
    
    ppm and the methoxy singlet at
    
    
    ppm.
Screening: Fragment-Based Drug Discovery (FBDD) Workflow

Because 5-MTA is a low molecular weight fragment (<150 Da), standard high-throughput screening (HTS) often fails due to low affinity. Use Biophysical Screening.[1]

FBDD_Workflow Step1 Library Generation (5-MTA Derivatives) Step2 Biophysical Screening (SPR / NMR) Step1->Step2 Low Affinity Detection Step3 Hit Validation (X-Ray Crystallography) Step2->Step3 Confirm Binding Mode Step4 Fragment Growing (Linker Addition) Step3->Step4 Structural Guidance Step5 Lead Optimization (ADMET Profiling) Step4->Step5 Potency Increase Step5->Step4 Iterative Cycle

Figure 2: FBDD workflow. 5-MTA is screened using Surface Plasmon Resonance (SPR) or Ligand-Observed NMR to detect weak binding, followed by structural elaboration.

Future Directions & Toxicity Considerations

While 5-MTA is a potent scaffold, researchers must monitor Idiosyncratic Toxicity . Some aminothiazoles can form reactive iminoquinone intermediates if the C4/C5 positions are metabolically labile.

  • Mitigation: The 5-methoxy substitution significantly mitigates this risk compared to unsubstituted thiazoles, but downstream metabolites (demethylation) should be monitored in Liver Microsome Stability assays.

References

  • Das, J., et al. (2006).[4] "2-aminothiazole as a Novel Kinase Inhibitor Template.[4] Structure-activity Relationship Studies." Journal of Medicinal Chemistry.

  • Ioannidis, S., et al. (2010).[5] "Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors."[5][6] Bioorganic & Medicinal Chemistry Letters.

  • Baraldi, P.G., et al. (2018).[1][7] "Medicinal Chemistry of A2A Adenosine Receptor Antagonists." Medicinal Research Reviews.

  • Mishra, C.B., et al. (2021).[3] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities." Molecules.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxythiazol-2-amine: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 5-Methoxythiazol-2-amine, a novel compound within the esteemed 2-aminothiazole class of heterocyclic molecules. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a fertile ground for the discovery of new therapeutic agents.[1][2][3][4] Given the nascent status of this compound, this document serves as a strategic roadmap for its thorough characterization, from fundamental physicochemical profiling to detailed biological and safety evaluations.

Foundational Characterization: The First Steps to Understanding a Novel Compound

Before embarking on extensive biological screening, a robust understanding of the physicochemical properties of this compound is paramount. This initial phase ensures data integrity and informs the design of subsequent assays.

Synthesis and Purity Assessment

While specific synthesis routes for this compound are not yet widely published, established methods for analogous 2-aminothiazole derivatives, such as the Hantzsch thiazole synthesis, provide a logical starting point.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[5] For this compound, a potential route could involve the reaction of a suitably substituted α-haloketone with thiourea.

Table 1: Key Physicochemical Parameters and Analytical Techniques

ParameterAnalytical MethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the synthesized compound.
Purity High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS)Determines the percentage of the desired compound and identifies any impurities. A purity of >95% is recommended for biological screening.
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)Essential for preparing accurate dosing solutions for in vitro assays and predicting potential formulation challenges.
Chemical Stability HPLC-based stability studies in assay buffers and at various pH and temperature conditionsAssesses the compound's stability under experimental conditions to ensure that the observed biological effects are due to the parent compound and not a degradant.

Tiered Biological Screening: Unveiling the Therapeutic Potential

Given the broad spectrum of activities reported for 2-aminothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, a tiered screening approach is recommended to efficiently identify the most promising therapeutic avenues for this compound.[1][2][3][6][7][8][9]

Tier 1: Broad-Based Primary Screening

The initial tier focuses on high-throughput screens to cast a wide net and identify potential areas of biological activity.

  • Objective: To assess the cytotoxic and antiproliferative effects of this compound across a diverse panel of human cancer cell lines.

  • Recommended Assay: The National Cancer Institute's NCI-60 human tumor cell line screen is a comprehensive starting point. Alternatively, a custom panel representing major cancer types (e.g., breast, lung, colon, leukemia, melanoma) can be used.[1]

  • Protocol Outline:

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

  • Objective: To determine if this compound possesses activity against a panel of clinically relevant bacteria and fungi.

  • Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Protocol Outline:

    • Prepare a two-fold serial dilution of this compound in appropriate growth media in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under conditions suitable for microbial growth.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Objective: To evaluate the potential of this compound to modulate inflammatory pathways and scavenge free radicals.

  • Recommended Assays:

    • Anti-inflammatory: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

    • Antioxidant: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8]

  • Protocol Outlines:

    • NO Production Assay:

      • Culture RAW 264.7 cells and pre-treat with various concentrations of this compound.

      • Stimulate the cells with LPS to induce NO production.

      • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • DPPH Assay:

      • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

      • Add different concentrations of this compound to the DPPH solution.

      • Measure the decrease in absorbance at a specific wavelength (around 517 nm) as the DPPH radical is scavenged.

Diagram 1: Tier 1 Screening Workflow

Tier1_Screening cluster_assays Primary Screening Assays Compound This compound (Purity >95%) Anticancer Anticancer Screen (e.g., NCI-60) Compound->Anticancer Cell Viability Antimicrobial Antimicrobial Screen (MIC determination) Compound->Antimicrobial Growth Inhibition Antiinflammatory Anti-inflammatory & Antioxidant Assays Compound->Antiinflammatory NO Production & Radical Scavenging Data_Analysis Data Analysis & Hit Identification Anticancer->Data_Analysis GI₅₀ values Antimicrobial->Data_Analysis MIC values Antiinflammatory->Data_Analysis IC₅₀ values

Caption: A streamlined workflow for the initial broad-based screening of this compound.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any "hits" identified in Tier 1 should be subjected to confirmatory testing and detailed dose-response analysis to validate the initial findings and determine potency.

  • Objective: To confirm the activity of this compound in the primary assays and to generate robust IC₅₀ or EC₅₀ values.

  • Protocol: Repeat the primary assays with a fresh stock solution of the compound. A full dose-response curve with more data points (e.g., 10-12 concentrations) should be generated to accurately calculate the potency.

Tier 3: Mechanism of Action and Target Deconvolution

Once a validated biological activity is established, the next critical step is to elucidate the underlying mechanism of action.

For Anticancer Hits
  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining or caspase activity assays to determine if the compound induces programmed cell death.

  • Kinase Profiling: Many 2-aminothiazole derivatives are known kinase inhibitors.[1][4] Screen this compound against a broad panel of kinases to identify potential molecular targets.

  • Western Blotting: Analyze the expression levels of key proteins involved in relevant signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) to understand how the compound affects cellular signaling.

Diagram 2: Anticancer Mechanism of Action Workflow

MoA_Workflow cluster_cellular Cellular Assays cluster_molecular Molecular Assays start Confirmed Anticancer Hit cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) start->apoptosis kinase_panel Kinase Panel Screen start->kinase_panel elucidation Mechanism of Action Elucidation cell_cycle->elucidation Cell Cycle Arrest? apoptosis->elucidation Apoptosis Induction? western_blot Western Blotting (Signaling Pathways) kinase_panel->western_blot Validate Target Engagement western_blot->elucidation Pathway Modulation?

Caption: A logical flow for dissecting the anticancer mechanism of this compound.

Tier 4: Early Safety and ADME Profiling

Early assessment of potential liabilities is crucial for the progression of any drug candidate.

Table 2: Key In Vitro Safety and ADME Assays

Assay TypeSpecific AssayPurpose
Cytotoxicity Normal Cell Line Cytotoxicity (e.g., against human fibroblasts or peripheral blood mononuclear cells)To assess the selectivity of the compound for cancer cells over normal cells.
Genotoxicity Ames Test (bacterial reverse mutation assay)To evaluate the mutagenic potential of the compound.
Cardiotoxicity hERG Channel Assay (e.g., patch-clamp or fluorescence-based)To assess the risk of drug-induced cardiac arrhythmias.
Metabolic Stability Microsomal Stability Assay (using human liver microsomes)To determine the rate of metabolic degradation of the compound, providing an early indication of its likely in vivo half-life.
CYP Inhibition Cytochrome P450 Inhibition Assay (against major isoforms like 3A4, 2D6, 2C9)To assess the potential for drug-drug interactions.

Data Synthesis and Future Directions

The culmination of these in vitro studies will provide a comprehensive profile of this compound. The data should be synthesized to identify its most promising therapeutic application, its mechanism of action, and any potential liabilities. Positive outcomes from this rigorous in vitro evaluation would provide a strong rationale for advancing the compound to in vivo studies in relevant animal models.

This guide provides a robust and scientifically sound framework for the initial exploration of this compound. By following this structured approach, researchers can efficiently and effectively unlock the therapeutic potential of this novel 2-aminothiazole derivative.

References

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 321-347. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]

  • Gouda, M. A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3254. Retrieved from [Link]

  • Li, J., et al. (2024). Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. European Journal of Medicinal Chemistry, 270, 116879. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-8. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. Retrieved from [Link]

  • S. G. Mahadev, et al. (2019). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR, 4(1), 147-152. Retrieved from [Link]

  • PharmaCompass. (n.d.). (5-Methylthiazol-2-yl)amine. Retrieved from [Link]

  • Organic Letters. (2011). New Methods for the Synthesis of 2-Aminothiazolones. Organic Letters, 13(24), 6464-6467. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60–81. Retrieved from [Link]

Sources

safety and toxicity profile of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safety and Toxicity Profile of 5-Methoxythiazol-2-amine

Abstract

This compound is a heterocyclic amine of interest in synthetic and medicinal chemistry. A comprehensive understanding of its safety and toxicity profile is paramount for any progression towards therapeutic development or large-scale handling. This technical guide addresses the current landscape of toxicological knowledge for this compound. Due to a significant lack of publicly available, specific data for this compound, this document establishes a foundational profile based on data from structurally related analogs and outlines a logical, tiered experimental strategy for a comprehensive toxicological evaluation. This guide provides detailed protocols for key in vitro and in vivo assays, a framework for data interpretation, and is grounded in authoritative regulatory guidelines to ensure scientific integrity and support informed decision-making in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

A thorough toxicological assessment begins with a clear identification of the substance .

PropertyValueSource
IUPAC Name 5-methoxy-1,3-thiazol-2-amineN/A
CAS Number 17955-42-5N/A
Molecular Formula C₄H₆N₂OSN/A
Molecular Weight 130.17 g/mol N/A
Appearance White to off-white crystalline solidN/A

The structure, featuring a primary aromatic amine on a thiazole scaffold, is a key feature for toxicological consideration, as aromatic amines are a well-known structural alert for potential genotoxicity.[1]

Section 2: Review of Available Toxicological Data

A diligent search of public databases and safety data sheets reveals a significant lack of specific toxicological studies for this compound. To construct a preliminary hazard assessment, it is instructive to review data from structurally similar compounds, such as 2-Amino-5-methylthiazole.

Analog Compound: 2-Amino-5-methylthiazole (CAS: 7305-71-7)

  • Acute Oral Toxicity: Classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[2][3] Ingestion may lead to gastrointestinal irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): GHS classification indicates it "May cause damage to organs through prolonged or repeated exposure".[2][3] The liver is identified as a target organ.[3]

  • Aquatic Toxicity: Labeled as "Very toxic to aquatic life with long lasting effects".[2][3][4]

  • Genotoxicity/Carcinogenicity: No definitive data was found for 2-Amino-5-methylthiazole. However, related heterocyclic amines have been studied. For example, 2-amino-5-nitrothiazole showed mutagenic potential in some in vitro assays and was associated with tumors in male rats under specific bioassay conditions.[5][6]

Extrapolation to this compound: The data from 2-Amino-5-methylthiazole suggests that this compound should be handled with caution, with potential risks including acute oral toxicity and target organ damage upon repeated exposure. The primary aromatic amine moiety warrants a high degree of suspicion for mutagenicity, a hypothesis that must be empirically tested.[1]

Section 3: A Tiered Strategy for Comprehensive Toxicity Assessment

Given the data deficiency, a structured, tiered approach to toxicological testing is essential. This strategy, aligned with FDA and OECD guidelines, prioritizes in vitro methods for initial screening to reduce animal use and identify key liabilities early.[7][8]

Caption: A tiered experimental workflow for assessing the toxicity of this compound.

Section 4: Key Experimental Protocols

Adherence to standardized, validated protocols is critical for generating reliable and regulatory-acceptable data.[9]

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: This in vitro assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11] A positive test indicates the substance may be a carcinogen.[11]

Methodology:

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101), to detect various types of mutations (frameshift, base-pair substitution).[12]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify direct-acting mutagens and those requiring metabolic activation (pro-mutagens).[12][13]

  • Dose-Range Finding: A preliminary cytotoxicity test is performed to select a suitable concentration range, typically not exceeding 5 mg/plate or the limit of solubility.

  • Main Experiment (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at a specific concentration, and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour onto minimal glucose agar plates.

    • Include concurrent vehicle (negative) and known mutagen (positive) controls for each strain and condition.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-related increase in revertant colonies with at least one concentration showing a reproducible increase over the negative control.

Protocol: In Vivo Rodent Micronucleus Test (OECD 474)

Principle: This assay is a primary in vivo test for genotoxicity, detecting damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.[14][15] It assesses both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[15]

Methodology:

  • Animal Model & Administration: Use a suitable rodent species (e.g., mice or rats). Administer the test compound at a minimum of three dose levels, typically via the intended clinical route.[15] The highest dose should be the maximum tolerated dose (MTD) or a limit dose. Include concurrent vehicle and positive control groups.

  • Dosing Schedule: Typically, two administrations at 24-hour intervals are performed.[15]

  • Sample Collection: Collect bone marrow or peripheral blood approximately 24 hours after the final dose.[15]

  • Slide Preparation:

    • For bone marrow, flush femoral cells, create a smear on a glass slide, air-dry, and fix in methanol.[16]

    • Stain slides with a dye such as Giemsa or acridine orange to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).[16]

  • Scoring: Under magnification, score at least 2000 PCEs per animal for the presence of micronuclei.[16] Also, determine the ratio of PCEs to NCEs to assess myelotoxicity.

  • Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in any treatment group compared to the vehicle control.

Section 5: Data Interpretation & Risk Assessment Framework

The data generated from the proposed studies must be synthesized within a logical framework to characterize risk.

Risk_Assessment cluster_Data Data Integration cluster_Analysis Risk Analysis cluster_Output Risk Characterization In_Vitro In Vitro Results (Ames, MNT, etc.) Hazard_ID Hazard Identification (e.g., Mutagen, Hepatotoxin) In_Vitro->Hazard_ID In_Vivo In Vivo Results (Acute, Repeat-Dose) In_Vivo->Hazard_ID Dose_Response Dose-Response Modeling (Determine NOAEL) In_Vivo->Dose_Response PK_Data Pharmacokinetics (ADME) Exposure_Assess Exposure Assessment (Anticipated Human Dose) PK_Data->Exposure_Assess Risk_Characterization Risk Characterization (Calculate Margin of Safety; Developability Decision) Hazard_ID->Risk_Characterization Dose_Response->Risk_Characterization Exposure_Assess->Risk_Characterization

Caption: A framework for integrating toxicological data into a formal risk assessment.

The primary goal of the repeat-dose in vivo study is to identify the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no statistically or biologically significant adverse effects are found. This value is critical for calculating the Margin of Safety (MOS) for a proposed human dose, which is a key factor in the decision to proceed with clinical development.

Section 6: Conclusion

The safety and toxicity profile for this compound is currently undefined in the public domain. Based on chemical structure and data from analogs, it should be handled as a potentially hazardous substance with possible oral toxicity, target organ effects, and mutagenicity. This guide provides a robust, scientifically-grounded, and tiered experimental strategy to definitively characterize its toxicological properties. Executing this plan, with strict adherence to established regulatory guidelines, is a mandatory prerequisite for any further development and will ensure a comprehensive understanding of the compound's safety profile.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

  • Fiveable. (n.d.). In vitro testing methods. Toxicology Class Notes. Retrieved January 30, 2026, from [Link]

  • Gieschke, R., et al. (2021). 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. MDPI. Retrieved January 30, 2026, from [Link]

  • Australian Government Department of Health. (2017). 2-Thiazolamine, 5-nitro-: Human health tier II assessment. Retrieved January 30, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylthiazole.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved January 30, 2026, from [Link]

  • Colatsky, T., et al. (2020). Modernizing nonclinical safety and toxicology: The FDA's predictive toxicology roadmap. Regulatory Toxicology and Pharmacology. Retrieved January 30, 2026, from [Link]

  • National Toxicology Program. (1978). Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity. National Cancer Institute Technical Report Series, 143. Retrieved January 30, 2026, from [Link]

  • Roggen, E. (2009). In vitro Toxicity Testing in the Twenty-First Century. ALTEX, 26(3), 173-181. Retrieved January 30, 2026, from [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166. Retrieved January 30, 2026, from [Link]

  • Szarapińska-Kwaszewska, J., et al. (1988). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Genetica Polonica, 29(3-4). Retrieved January 30, 2026, from [Link]

  • SGS. (n.d.). In Vitro Toxicology Testing. Retrieved January 30, 2026, from [Link]

  • P. M. S. D. Satpute, et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved January 30, 2026, from [Link]

  • Chiew, H. Y., & Lee, J. K. (1995). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Mutation Research/Genetic Toxicology, 335(2), 141-148. Retrieved January 30, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved January 30, 2026, from [Link]

  • Fukushima, S. (1999). Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment. Cancer Letters, 143(2), 157-159. Retrieved January 30, 2026, from [Link]

  • Yilmaz, S., et al. (2017). Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. Drug and Chemical Toxicology, 40(4), 432-439. Retrieved January 30, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved January 30, 2026, from [Link]

  • U.S. Food & Drug Administration. (2025). Implementing Alternative Methods. Retrieved January 30, 2026, from [Link]

  • Qu, K., et al. (2025). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Scientific Reports.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Retrieved January 30, 2026, from [Link]

  • University of Washington. (n.d.). The Ames Test. Retrieved January 30, 2026, from a relevant university protocol document.
  • Collaborative Study Group for the Micronucleus Test. (2009). Evaluation of the rodent micronucleus assay by a 28-day treatment protocol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(1), 1-13. Retrieved January 30, 2026, from [Link]

  • Zhang, Y., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. Journal of Chemical Information and Modeling, 56(3), 569-581. Retrieved January 30, 2026, from [Link]

  • Evotec (Cyprotex). (n.d.). Ames Test. Retrieved January 30, 2026, from [Link]

  • Shalai, Y., et al. (2023). Genotoxicity and acute toxicity of 2-amino-5-benzylthiazole in complex with polymeric nanocarrier in Allium bioassay. Studia Biologica, 17(3), 57-66. Retrieved January 30, 2026, from [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 30, 2026, from [Link]

  • Defense Technical Information Center. (2011). Rodent Bone Marrow Micronucleus Assay. Test Substance: Solvent Yellow 33 2-(2-Quinolyl). Retrieved January 30, 2026, from [Link]

  • Yilmaz, S., et al. (2017). Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. PubMed. Retrieved January 30, 2026, from [Link]

  • MacGregor, J. T., et al. (2015). Micronucleus assays in rodent tissues other than bone marrow. Mutagenesis, 30(1), 1-13. Retrieved January 30, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-Methoxythiazol-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methoxythiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds, such as 2-aminothiazole and its derivatives, to provide a predictive yet comprehensive overview. This guide is intended to be a valuable resource for scientists engaged in the synthesis, identification, and application of novel thiazole-based compounds.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The introduction of a methoxy group at the 5-position and an amino group at the 2-position imparts specific electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Accurate structural elucidation through spectroscopic methods is paramount for its development and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.[1]

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts are predicted based on the analysis of related structures and the electronic effects of the substituents.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 6.5 - 7.0Singlet1HH4 (Thiazole ring proton)
~ 5.0 - 5.5Broad Singlet2H-NH₂ (Amino protons)
~ 3.8 - 4.0Singlet3H-OCH₃ (Methoxy protons)

Rationale for Predictions:

  • H4 Proton: The proton at the 4-position of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-donating methoxy group at the 5-position.

  • Amino Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~ 165 - 170C2 (Carbon attached to -NH₂)
~ 150 - 155C5 (Carbon attached to -OCH₃)
~ 110 - 115C4 (Thiazole ring carbon)
~ 55 - 60-OCH₃ (Methoxy carbon)

Rationale for Predictions:

  • C2 Carbon: The carbon atom attached to the amino group (C2) is expected to have the highest chemical shift due to the deshielding effect of the adjacent nitrogen and sulfur atoms.

  • C5 Carbon: The carbon atom bonded to the electronegative oxygen of the methoxy group (C5) will also be significantly deshielded.

  • C4 Carbon: The C4 carbon will have a chemical shift typical for an sp² hybridized carbon in a heterocyclic ring.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.[2][3]

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[1]

  • Sample Preparation: Dissolve approximately 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3500Medium, Sharp (two bands)N-H stretching (asymmetric and symmetric) of the primary amine
2950 - 3100Medium to WeakC-H stretching (aromatic and aliphatic)
1600 - 1650Medium to StrongN-H bending (scissoring) of the primary amine
1500 - 1580Medium to StrongC=N and C=C stretching of the thiazole ring
1200 - 1300StrongC-O stretching of the methoxy group
1000 - 1100MediumC-N stretching

Rationale for Predictions:

  • N-H Vibrations: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[4][5][6] An N-H bending vibration is also expected around 1600-1650 cm⁻¹.[4][5]

  • C-H Stretching: The spectrum will likely show C-H stretching absorptions for both the thiazole ring proton and the methoxy group protons.

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected in the fingerprint region.

  • C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is anticipated.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio) Assignment
130[M]⁺ (Molecular ion)
115[M - CH₃]⁺
102[M - CO]⁺
86[M - OCH₃ - H]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₄H₆N₂OS), which is 130.17 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for such molecules may include the loss of a methyl radical (-CH₃) from the methoxy group, loss of carbon monoxide (-CO), and cleavage of the methoxy group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination to confirm the molecular formula.[1]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample acquire_1h Acquire ¹H Spectrum insert_sample->acquire_1h acquire_13c Acquire ¹³C Spectrum insert_sample->acquire_13c process_fid Process Free Induction Decay (FID) acquire_1h->process_fid acquire_13c->process_fid phase_correct Phase Correction process_fid->phase_correct integrate Integrate Peaks phase_correct->integrate

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind Sample with KBr press Press into Pellet grind->press place_pellet Place Pellet in Spectrometer press->place_pellet record_spectrum Record Spectrum place_pellet->record_spectrum identify_peaks Identify Characteristic Absorption Bands record_spectrum->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Caption: General workflow for IR spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis introduce Introduce Sample (e.g., Infusion, GC, LC) ionize Ionization (e.g., EI, ESI) introduce->ionize analyze Mass Analysis (e.g., Quadrupole, TOF) ionize->analyze detect Detection analyze->detect identify_mol_ion Identify Molecular Ion Peak detect->identify_mol_ion analyze_frag Analyze Fragmentation Pattern identify_mol_ion->analyze_frag

Caption: General workflow for mass spectrometry.

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a solid foundation for the characterization of this compound. The provided protocols and workflows are based on standard laboratory practices and are designed to yield reliable and reproducible results. This information is critical for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling the confident identification and further development of this and related thiazole derivatives.

References

  • ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylthiazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • Unknown Source. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • mzCloud. (2016). MEAI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aminothiazole. Retrieved from [Link]

Sources

Navigating the Scarcity: A Technical Guide to Sourcing and Synthesizing 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxythiazol-2-amine, a substituted aminothiazole, represents a potentially valuable building block in medicinal chemistry and drug discovery. However, a comprehensive market survey reveals a significant scarcity of this compound from commercial chemical suppliers. This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a practical roadmap to navigate this procurement challenge. It details the current supplier landscape, outlines a feasible synthetic pathway for in-house production, provides a protocol for engaging custom synthesis services, and establishes a framework for the critical quality control and analysis of the synthesized compound.

The Commercial Landscape: A Market of Limited Availability

Initial investigations into the commercial availability of this compound (CAS No. 70932-13-9) from major chemical vendors and databases reveal a consistent lack of off-the-shelf products. Searches for this specific compound predominantly yield results for structurally related but distinct molecules, such as 5-Methoxybenzo[d]thiazol-2-amine and 2-Amino-5-methylthiazole. This market reality necessitates a shift in procurement strategy from simple acquisition to synthesis, be it in-house or through a third-party provider.

Acquiring this compound: Synthesis as the Primary Route

Given the absence of readily available commercial stock, researchers have two primary avenues for obtaining this compound: engaging a custom synthesis provider or undertaking its synthesis in-house. This guide will explore both options, with a detailed focus on a plausible and accessible synthetic route.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and well-precedented approach to the synthesis of this compound involves a two-step process starting from the commercially available 2-aminothiazole. The core strategy is the initial halogenation of the electron-rich 5-position of the thiazole ring, followed by a nucleophilic aromatic substitution with a methoxide source.

Diagram of the Proposed Synthetic Pathway:

G A 2-Aminothiazole B 2-Amino-5-halothiazole (X = Br, Cl) A->B C 2-Amino-5-halothiazole (X = Br, Cl) D This compound C->D Sodium Methoxide (NaOMe) in Methanol or THF

Caption: Proposed two-step synthesis of this compound.

This pathway is advantageous due to the availability of the starting material and the generally high efficiency of the involved reactions on aminothiazole scaffolds.[1][2]

Key Intermediates and Their Commercial Availability

The feasibility of this synthetic route is critically dependent on the commercial availability of the halogenated intermediate. Our research indicates that both 2-amino-5-bromothiazole and 2-amino-5-chlorothiazole are available from several suppliers.

IntermediateCAS NumberRepresentative Suppliers
2-Amino-5-bromothiazole hydrobromide61296-22-8TCI Chemicals, American Elements, Ality Chemical
2-Amino-5-chlorothiazole hydrochloride55506-37-1Thermo Scientific, Sigma-Aldrich, BuyersGuideChem

The availability of these precursors makes the proposed in-house synthesis a viable option for well-equipped laboratories.

In-House Synthesis: A Detailed Experimental Protocol

For research groups with capabilities in synthetic organic chemistry, the following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromothiazole

Causality: The 5-position of the 2-aminothiazole ring is electron-rich and susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

Protocol:

  • To a solution of 2-aminothiazole (1.0 eq) in dimethylformamide (DMF), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole.

Step 2: Synthesis of this compound

Causality: The halogen at the 5-position of the 2-aminothiazole can be displaced by a strong nucleophile, such as methoxide, via a nucleophilic aromatic substitution mechanism.[1]

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere.

  • To this solution, add 2-amino-5-bromothiazole (1.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Engaging Custom Synthesis Services

For research groups without the necessary synthetic capabilities or for those requiring larger quantities, outsourcing the synthesis to a Contract Research Organization (CRO) is a practical alternative.

Workflow for Engaging a Custom Synthesis Provider:

G A Identify Potential CROs B Submit Synthesis Inquiry (Structure, Quantity, Purity) A->B C Receive and Evaluate Quotes (Cost, Timeline, Feasibility) B->C D Select CRO and Execute Agreement C->D E Project Initiation and Synthesis D->E F Receive Compound and Analytical Data E->F

Caption: A streamlined process for outsourcing chemical synthesis.

Key Considerations When Choosing a CRO:

  • Expertise: Inquire about their experience with heterocyclic chemistry, particularly with thiazole derivatives.

  • Communication: Ensure they provide regular updates on the synthesis progress.

  • Analytical Capabilities: Confirm that they can provide a comprehensive Certificate of Analysis (CoA) with the final product.

Quality Control and Analysis of Synthesized this compound

Whether synthesized in-house or obtained from a CRO, rigorous quality control is paramount to ensure the identity, purity, and integrity of the compound for downstream applications.

Recommended Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methoxy protons, the thiazole ring proton, and the amine protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the methoxy carbon, the three thiazole ring carbons.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of C₄H₆N₂OS.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Self-Validating Protocols

Each analytical technique should provide data that is consistent with the proposed structure of this compound. For instance, the integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule. The molecular weight determined by MS should match the calculated molecular weight. Any significant discrepancies would warrant further investigation and purification.

Safety and Handling

Thiazole derivatives can have varied toxicological profiles. It is prudent to handle this compound and its intermediates with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): While a specific MSDS for this compound may not be available, consult the MSDS for structurally similar compounds like 2-aminothiazole and its halogenated derivatives to understand potential hazards.

Conclusion

The acquisition of this compound for research and drug development purposes requires a proactive approach due to its limited commercial availability. This guide provides a comprehensive framework for its procurement through either in-house synthesis or custom synthesis services. By following the outlined synthetic protocols and adhering to stringent quality control measures, researchers can confidently obtain this valuable chemical building block for their scientific endeavors.

References

  • Ality Chemical. (n.d.). Factory Supply 2-Amino-5-bromothiazole monohydrobromide.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • American Elements. (n.d.). 2-Amino-5-Bromothiazole Hydrobromide.
  • Ansari, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • BuyersGuideChem. (n.d.). 2-Amino-5-chlorothiazole hydrochloride | 55506-37-1.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chlorothiazole hydrochloride.
  • TCI Chemicals. (n.d.). 2-Amino-5-bromothiazole Hydrobromide.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-chlorothiazole hydrochloride, 97%.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The synthesis of 5-methoxythiazol-2-amine presents a specific regiochemical challenge. The classical Hantzsch Thiazole Synthesis (condensation of


-haloketones with thiourea) is robust for 4-substituted thiazoles but fails for 5-alkoxy derivatives due to the instability of the required precursor (

-halo-

-alkoxy acetaldehydes).

Consequently, the industry-standard route bypasses direct cyclization in favor of a functionalization strategy . This protocol details the two-step synthesis starting from the commercially available 2-aminothiazole . The route leverages a highly specific Nucleophilic Aromatic Substitution (


)  which is kinetically accelerated by the 2-amino group—a counter-intuitive phenomenon that distinguishes this scaffold from other heterocycles.
Retrosynthetic Logic
  • Target: this compound

  • Disconnection: C5–O Bond formation via

    
    .
    
  • Intermediate: 2-Amino-5-bromothiazole (Stable, crystalline solid).

  • Starting Material: 2-Aminothiazole (Commodity chemical).[1][2][3][4][5][6]

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2-Aminothiazole

Objective: Synthesize 2-amino-5-bromothiazole with high purity, avoiding the 4,5-dibromo byproduct.

Mechanism: Electrophilic aromatic substitution. The 2-amino group activates the ring; position 5 is kinetically favored over position 4 due to electronic distribution and steric factors.

Reagents & Materials
ReagentEquiv.[1][2][4][5][7][8][9]Role
2-Aminothiazole 1.0Substrate
Bromine (

)
1.05Electrophile
Acetic Acid (AcOH) SolventProton source/Solvent
Sodium Bisulfite -Quenching agent
Protocol
  • Dissolution: Dissolve 2-aminothiazole (10.0 g, 100 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature prevents over-bromination.

  • Addition: Add a solution of bromine (16.8 g, 5.4 mL, 105 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Maintain internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrobromide salt of the product typically precipitates as a yellow/orange solid.

  • Quenching: Pour the reaction mixture into ice water (200 mL). Neutralize carefully with saturated aqueous

    
     or 
    
    
    
    until pH ~8.
  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/water or wash thoroughly with cold water to remove inorganic salts.

  • Yield: Expect 75–85% yield of off-white to pale yellow solid.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ~7.0-7.2 ppm (C4-H). Absence of C5-H signals confirms substitution.
Step 2: Accelerated Methoxylation via Imino-Tautomer Mechanism

Objective: Convert 2-amino-5-bromothiazole to this compound.

Scientific Insight: Standard


 on 5-membered heterocycles usually requires strong electron-withdrawing groups (like nitro). However, 2-amino-5-halothiazoles react with methoxide 10,000 times faster  than their non-amino counterparts.[10] This is due to the formation of an imino-tautomer intermediate  that stabilizes the negative charge during the transition state (see Mechanism Diagram).
Reagents & Materials
ReagentEquiv.[1][2][4][5][7][8][9]Role
2-Amino-5-bromothiazole 1.0Substrate
Sodium Methoxide (NaOMe) 2.5 - 3.0Nucleophile/Base
Methanol (anhydrous) SolventSolvent
Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen.

  • Reagent Prep: Prepare a solution of Sodium Methoxide (3.0 equiv) in anhydrous methanol. Note: Freshly prepared NaOMe from Na metal is superior to commercial powder.

  • Addition: Add 2-amino-5-bromothiazole (1.79 g, 10 mmol) to the methoxide solution.

  • Reaction: Heat the mixture to 50 °C (or gentle reflux) under nitrogen for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
       ~0.4) will disappear, replaced by a more polar product.
      
  • Workup:

    • Concentrate the methanol under reduced pressure to ~20% volume.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL). Note: The product is moderately water-soluble; salting out with NaCl helps extraction efficiency.
      
  • Drying: Dry organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Storage: Store under inert atmosphere at -20 °C. Electron-rich aminothiazoles are prone to oxidation (darkening) over time.

Part 3: Mechanistic Visualization & Logic

The following diagram illustrates the "Self-Validating" logic of the synthesis. The success of Step 2 relies on the specific tautomeric shift enabled by the 2-amino group, which validates the choice of starting material.

SynthesisProtocol SM 2-Aminothiazole (Starting Material) Step1 Step 1: Bromination (Br2, AcOH, 0-10°C) SM->Step1 Electrophilic Subst. Inter 2-Amino-5-bromothiazole (Stable Intermediate) Step1->Inter Regioselective at C5 Step2 Step 2: Methoxylation (NaOMe, MeOH, 50°C) Inter->Step2 Mech Mechanism Insight: Imino-Tautomer Stabilization (Rate enhancement x10,000) Inter->Mech Enables Product This compound (Target) Step2->Product Nucleophilic Subst. Mech->Step2 Accelerates

Caption: Synthesis workflow highlighting the critical mechanistic acceleration in Step 2.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-bromination (formation of 4,5-dibromo)Strictly control Temp < 10°C. Add bromine solution slowly.
Incomplete Reaction (Step 2) Moisture in NaOMe/MeOHUse anhydrous MeOH. Ensure NaOMe is fresh.
Dark Product (Step 2) Oxidation of the electron-rich aminePerform reaction and workup under

. Store in dark/cold.
Poor Extraction Efficiency Product solubility in waterSaturate aqueous phase with NaCl before extraction; use DCM/Isopropanol (3:1) for extraction if EtOAC fails.

Part 5: References

  • Mechanistic Insight on Aminothiazole Reactivity:

    • Title: Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione.

    • Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem., 2015.[10]

    • Relevance: Establishes that 2-amino-5-bromothiazole reacts with sodium methoxide 10,000-fold faster than 5-bromothiazole due to imino-tautomer stabilization.

    • URL:[Link]

  • Bromination Protocol:

    • Title: Synthesis of 2-amino-5-bromothiazole.[1][5][10]

    • Source: ChemicalBook / Patent CN107286150.

    • Relevance: Provides the standard industrial protocol for the regioselective bromination of 2-aminothiazole.

  • General Nucleophilic Substitution on Thiazoles:

    • Title: Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide.

    • Source: Longdom Publishing, Organic Chem Curr. Res, 2016.

    • Relevance: Validates the

      
       pathway at the C5 position for thiazoles with leaving groups.
      
    • URL:[Link]

Sources

Application Notes & Protocols for the Purification of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Purity for 5-Methoxythiazol-2-amine

This compound is a vital heterocyclic building block in modern medicinal chemistry and drug development. The thiazole ring is a "privileged scaffold," known to be a core component in numerous pharmacologically active molecules, including antibiotics and anti-inflammatory agents.[1] The strategic placement of the 2-amino and 5-methoxy groups provides two key points for chemical modification; the amine serves as a nucleophilic handle for derivatization, while the methoxy group modulates the molecule's electronic properties and lipophilicity.[2]

The efficacy, safety, and reproducibility of synthesizing complex drug candidates from this intermediate are directly dependent on its purity. Impurities, which can include unreacted starting materials, reagents, or side-products from the synthesis, can lead to downstream reaction failures, the formation of undesired and potentially toxic byproducts, and complications in subsequent purification steps. Therefore, robust and validated purification protocols are not merely a matter of laboratory best practice but a critical requirement for advancing drug discovery programs.

This document provides a comprehensive guide to the principal techniques for purifying this compound, grounded in chemical principles and designed for practical application by researchers in the pharmaceutical and chemical sciences.

Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties is the foundation of any effective purification strategy. While specific experimental data for this compound is not as abundant as for some of its analogs, we can infer its likely characteristics from related structures like 2-amino-5-methylthiazole and 5-methoxy-1,3-benzothiazol-2-amine.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)2-Amino-5-methylthiazole (Reference)5-Methoxy-1,3-benzothiazol-2-amine (Reference)
Appearance Off-white to light beige/yellow solidBeige powder, crystals[3]Off-white or light gray microcrystalline powder[4]
Molecular Formula C₄H₆N₂OSC₄H₆N₂SC₈H₈N₂OS
Molecular Weight 130.17 g/mol 114.17 g/mol [5]180.23 g/mol [4]
Melting Point Data not available93-98 °C165-167 °C[4]
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, THF.Mixes with water, alcohol, ether[3]Slightly soluble in methanol[4]
Key Feature Basic amino group, electron-donating methoxy group.Basic amino group.Basic amino group.

Common Impurity Profile: The impurities present in a crude sample of this compound will depend on its synthetic route. A common method for synthesizing 2-aminothiazoles is the Hantzsch synthesis, involving the reaction of an α-haloketone or α-haloaldehyde with thiourea. Potential impurities include:

  • Unreacted Thiourea: A polar, water-soluble starting material.

  • Halogenated Starting Materials: The α-halocarbonyl precursor.

  • Polymeric Materials: Formed from the self-condensation of starting materials or product degradation.

  • Over-alkylation Products: Where the exocyclic amine is further alkylated.

  • Hydrolysis Products: Degradation of the thiazole ring under harsh pH conditions.

Core Purification Methodologies

Three primary techniques are highly effective for purifying this compound, each leveraging different chemical principles. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Recrystallization: Exploiting Differential Solubility

Recrystallization is a powerful and economical technique for purifying crystalline solids. The underlying principle is the difference in solubility between the desired compound and its impurities in a selected solvent system at different temperatures.[6] The ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

For aminothiazole derivatives, polar protic solvents or mixtures are often effective.[6][7]

Table 2: Solvent Selection Guide for Recrystallization

Solvent/SystemRationale & Use CaseProcedure Insight
Ethanol or Methanol Good general-purpose solvents for moderately polar compounds. The compound should be highly soluble when hot and less soluble when cold.Dissolve crude material in a minimal amount of boiling alcohol. Allow to cool slowly to promote the formation of large, pure crystals.
Isopropanol A slightly less polar alcohol, which can be advantageous if the compound is too soluble in methanol/ethanol even when cold.Follows the same principle as with other alcohols.
Tetrahydrofuran (THF)/Hexane A two-solvent system. THF is a good solvent, while hexane is an anti-solvent.[6]Dissolve the crude solid in a minimum of hot THF. Add hexane dropwise until the solution becomes faintly cloudy (the saturation point). Cool slowly.
Water (acidified) For amines, dissolving in hot, slightly acidic water can form the corresponding salt, which may have ideal crystallization properties.Dissolve in hot water with a few drops of acetic acid. Cool to crystallize the salt. Neutralize a dissolved sample to check the free amine's melting point.
Acid-Base Extraction: Isolating by Chemical Reactivity

The basicity of the 2-amino group provides a chemical handle for a highly selective liquid-liquid extraction. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[8] This salt partitions into the aqueous phase, leaving neutral organic impurities behind in the organic layer.[9]

The process is reversible; subsequent basification of the aqueous layer regenerates the neutral, water-insoluble amine, which can then be recovered.[9] This technique is exceptionally effective for removing non-basic impurities.

AcidBaseExtraction

Column Chromatography: Separation by Polarity

Flash column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase. However, basic compounds like amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, peak tailing, and even irreversible adsorption.[10]

Two primary strategies overcome this challenge:

  • Modified Mobile Phase: Adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent neutralizes the acidic sites on the silica, allowing the amine to travel through the column more effectively.[11]

  • Amine-Functionalized Silica: Using a stationary phase where propyl-amine groups are bonded to the silica surface creates a more alkaline environment.[12] This is often the superior method for amines, as it eliminates the need for mobile phase modifiers and can provide sharper peaks and better separation.[12][13]

ColumnChoice

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Recrystallization

This protocol is a general guideline; the optimal solvent must be determined experimentally.[14]

  • Solvent Selection: a. Place ~20 mg of crude material into several small test tubes. b. Add 0.5 mL of a candidate solvent (e.g., ethanol, isopropanol) to each. c. Observe solubility at room temperature. A good solvent will not dissolve the compound well. d. Gently heat the tubes that showed poor solubility in a water bath. A good solvent will dissolve the compound completely when hot. e. Cool the clear solutions to room temperature, then in an ice bath. A good solvent will yield a high recovery of crystalline solid.

  • Main Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. (Optional) If the solution is colored, add a small amount of activated charcoal, boil for 2-3 minutes, and proceed to the next step.[14] d. Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). e. Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the crystals under vacuum.

  • Validation: a. Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. b. Analyze by Thin Layer Chromatography (TLC) against the crude material. The purified sample should show a single spot.

Protocol: Acid-Base Extraction
  • Dissolution and Extraction: a. Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or diethyl ether) in a separatory funnel. b. Add an equal volume of 1 M hydrochloric acid (HCl) solution (50 mL). c. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. d. Allow the layers to separate completely. The top layer will be aqueous if using ether, and the bottom layer will be aqueous if using dichloromethane. e. Drain the aqueous layer into a clean Erlenmeyer flask. f. To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl (25 mL). Combine this second aqueous extract with the first.

  • Isolation of Neutral Impurities: a. The remaining organic layer contains any neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to identify these byproducts if desired.

  • Regeneration and Recovery of Amine: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 6 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral this compound should precipitate as a solid or an oil. c. Transfer the mixture back to the separatory funnel. d. Extract the regenerated amine back into a fresh organic solvent (e.g., 3 x 40 mL of dichloromethane). e. Combine the organic extracts.

  • Final Workup: a. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. b. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. c. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol: Flash Column Chromatography (Amine-Functionalized Silica)
  • TLC Analysis and Solvent Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). b. Spot the solution on an amine-functionalized silica TLC plate. c. Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate). d. The ideal system will give the product a retention factor (Rf) of ~0.25-0.35 and show good separation from all impurities.

  • Column Packing: a. Select a column of appropriate size for the amount of material to be purified (typically a 40:1 to 100:1 ratio of silica to crude material by weight). b. Prepare a slurry of the amine-functionalized silica in the initial, least polar eluent. c. Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. b. Alternatively (for better resolution), adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the top of the column and begin elution using positive pressure (flash chromatography). b. Collect fractions in an array of test tubes. c. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: a. Combine the fractions that contain the pure product. b. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Conclusion and Purity Verification

The choice of purification technique for this compound should be guided by the impurity profile and the required scale. For removing bulk, non-basic impurities, acid-base extraction is highly efficient. For achieving the highest purity from closely related impurities, column chromatography on amine-functionalized silica is the method of choice. Recrystallization serves as an excellent final polishing step to obtain highly crystalline, pure material.

Final purity should always be confirmed through analytical methods such as:

  • Melting Point Analysis: A sharp, un-depressed melting point.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and detect trace impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.

By applying these detailed protocols and understanding the underlying chemical principles, researchers can confidently obtain high-purity this compound, ensuring the success of their subsequent synthetic endeavors.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • Hylanda Chemical. 5-methoxy-1,3-benzothiazol-2-amine CAS 54346-87-1. Retrieved from Hylanda Chemical. [Link]

  • Google Patents. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from YouTube. [Link]

  • Moleqube. Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. Retrieved from Moleqube. [Link]

  • TMP Chem. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from YouTube. [Link]

  • Google Patents. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from NIH. [Link]

  • PubChem. 2-Amino-5-Nitrothiazole. Retrieved from PubChem. [Link]

  • PubChem. 2-Amino-5-methylthiazole. Retrieved from PubChem. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from HELIX Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from ResearchGate. [Link]

  • PubChem. 5-Methylthiazol-2-amine hydrochloride. Retrieved from PubChem. [Link]

  • University of Toronto. Acid-Base Extraction.1. Retrieved from University of Toronto. [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from Biotage. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from Reddit. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Retrieved from Chemistry Steps. [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from Biotage. [Link]

Sources

Application Notes and Protocols for the Synthesis and Utilization of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Methoxythiazol-2-amine in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This heterocyclic system is a key structural component in pharmaceuticals ranging from antibacterial and anti-inflammatory agents to potent kinase inhibitors used in oncology. The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

The introduction of a methoxy group at the 5-position of the 2-aminothiazole ring, yielding this compound, offers a nuanced yet powerful tool for medicinal chemists. The electron-donating nature of the methoxy group can significantly influence the electron density of the thiazole ring, impacting its reactivity and the basicity of the 2-amino group. Furthermore, the methoxy group can serve as a key hydrogen bond acceptor, enhancing interactions with biological targets. This application note provides a comprehensive guide to the synthesis, reaction conditions, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.

Synthetic Protocols for this compound

The most direct and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This versatile reaction involves the condensation of an α-halocarbonyl compound with a thiourea or a related thioamide derivative. For the preparation of this compound, a suitable α-halo-α-methoxy carbonyl compound is required as a key precursor.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible and efficient route to this compound is outlined below. This protocol is based on established Hantzsch synthesis principles and adaptations for related 2-aminothiazole derivatives.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product alpha_halo_methoxy α-Halo-α-methoxy- carbonyl Compound conditions Solvent (e.g., Ethanol) Base (optional, e.g., NaHCO3) Heat (Reflux) alpha_halo_methoxy->conditions + Thiourea thiourea Thiourea thiourea->conditions product This compound conditions->product Cyclocondensation

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • α-Bromo-α-methoxyacetate or a similar α-halo-α-methoxy carbonyl precursor

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (optional, as a mild base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • Addition of α-Halo-α-methoxy Carbonyl Compound: To the stirred solution of thiourea, add the α-bromo-α-methoxyacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the specific substrate.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is then redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

  • Purification:

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

    • The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale and Notes
Solvent Ethanol, DMFEthanol is a common and effective solvent for Hantzsch synthesis. DMF can be used for less reactive substrates.
Temperature RefluxHeating is typically required to drive the cyclocondensation reaction to completion.
Base Optional (e.g., NaHCO₃)A mild base can be used to neutralize any acidic byproducts, though the reaction often proceeds without it.
Stoichiometry Equimolar (1:1)A 1:1 molar ratio of the α-halocarbonyl and thiourea is generally optimal.
Purification Column ChromatographySilica gel chromatography is usually effective for isolating the pure product from starting materials and byproducts.

Reaction Mechanism and Causality

The Hantzsch thiazole synthesis proceeds through a well-established cyclocondensation mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism start Thiourea + α-Halo-α-methoxy- carbonyl Compound intermediate1 Nucleophilic attack of sulfur on the α-carbon start->intermediate1 intermediate2 Formation of an isothiuronium salt intermediate intermediate1->intermediate2 intermediate3 Intramolecular cyclization: Amino group attacks the carbonyl carbon intermediate2->intermediate3 intermediate4 Dehydration and aromatization intermediate3->intermediate4 product This compound intermediate4->product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Expert Insights into the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the halo-methoxy carbonyl compound. This step is a classic SN2 displacement of the halide.

  • Isothiuronium Salt Formation: This initial attack forms a stable isothiuronium salt intermediate. The stability of this intermediate can influence the overall reaction rate.

  • Cyclization: The key ring-forming step involves the intramolecular attack of one of the amino groups of the isothiuronium intermediate onto the electrophilic carbonyl carbon.

  • Dehydration and Aromatization: The resulting tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This final step is the thermodynamic driving force for the reaction.

Characterization and Spectral Data

Accurate characterization of the synthesized this compound is essential. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Observations Interpretation
¹H NMR Singlet ~3.8 ppm (3H)Singlet ~6.5-7.0 ppm (1H)Broad singlet ~5.0-6.0 ppm (2H)Methoxy protons (-OCH₃)Thiazole ring proton (C4-H)Amino protons (-NH₂)
¹³C NMR ~55-60 ppm~100-110 ppm~140-150 ppm~160-170 ppmMethoxy carbon (-OCH₃)Thiazole C4Thiazole C5Thiazole C2
IR Spectroscopy (cm⁻¹) 3300-3500 (two bands)~1620~1540~1250N-H stretching (primary amine)N-H bendingC=N stretchingC-O stretching (methoxy)
Mass Spectrometry (EI) Molecular ion peak (M⁺)Fragments corresponding to loss of CH₃, OCH₃, and HCNConfirms molecular weight and provides structural information through fragmentation patterns.

Applications in Drug Development and Further Reactions

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-amino group can readily undergo a variety of chemical transformations.

Key Reactions of the 2-Amino Group:
  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles.

Reactions start This compound acylation Acylation (Amide formation) start->acylation RCOCl sulfonylation Sulfonylation (Sulfonamide formation) start->sulfonylation RSO₂Cl alkylation Alkylation (Secondary/Tertiary amine formation) start->alkylation R-X reductive_amination Reductive Amination start->reductive_amination RCHO, NaBH₃CN diazotization Diazotization (Diazonium salt formation) start->diazotization NaNO₂, HCl

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxythiazol-2-amine: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 5-Methoxythiazol-2-amine, a novel compound within the esteemed 2-aminothiazole class of heterocyclic molecules. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a fertile ground for the discovery of new therapeutic agents.[1][2][3][4] Given the nascent status of this compound, this document serves as a strategic roadmap for its thorough characterization, from fundamental physicochemical profiling to detailed biological and safety evaluations.

Foundational Characterization: The First Steps to Understanding a Novel Compound

Before embarking on extensive biological screening, a robust understanding of the physicochemical properties of this compound is paramount. This initial phase ensures data integrity and informs the design of subsequent assays.

Synthesis and Purity Assessment

While specific synthesis routes for this compound are not yet widely published, established methods for analogous 2-aminothiazole derivatives, such as the Hantzsch thiazole synthesis, provide a logical starting point.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[5] For this compound, a potential route could involve the reaction of a suitably substituted α-haloketone with thiourea.

Table 1: Key Physicochemical Parameters and Analytical Techniques

ParameterAnalytical MethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the synthesized compound.
Purity High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS)Determines the percentage of the desired compound and identifies any impurities. A purity of >95% is recommended for biological screening.
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)Essential for preparing accurate dosing solutions for in vitro assays and predicting potential formulation challenges.
Chemical Stability HPLC-based stability studies in assay buffers and at various pH and temperature conditionsAssesses the compound's stability under experimental conditions to ensure that the observed biological effects are due to the parent compound and not a degradant.

Tiered Biological Screening: Unveiling the Therapeutic Potential

Given the broad spectrum of activities reported for 2-aminothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, a tiered screening approach is recommended to efficiently identify the most promising therapeutic avenues for this compound.[1][2][3][6][7][8][9]

Tier 1: Broad-Based Primary Screening

The initial tier focuses on high-throughput screens to cast a wide net and identify potential areas of biological activity.

  • Objective: To assess the cytotoxic and antiproliferative effects of this compound across a diverse panel of human cancer cell lines.

  • Recommended Assay: The National Cancer Institute's NCI-60 human tumor cell line screen is a comprehensive starting point. Alternatively, a custom panel representing major cancer types (e.g., breast, lung, colon, leukemia, melanoma) can be used.[1]

  • Protocol Outline:

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

  • Objective: To determine if this compound possesses activity against a panel of clinically relevant bacteria and fungi.

  • Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Protocol Outline:

    • Prepare a two-fold serial dilution of this compound in appropriate growth media in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under conditions suitable for microbial growth.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Objective: To evaluate the potential of this compound to modulate inflammatory pathways and scavenge free radicals.

  • Recommended Assays:

    • Anti-inflammatory: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

    • Antioxidant: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8]

  • Protocol Outlines:

    • NO Production Assay:

      • Culture RAW 264.7 cells and pre-treat with various concentrations of this compound.

      • Stimulate the cells with LPS to induce NO production.

      • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • DPPH Assay:

      • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

      • Add different concentrations of this compound to the DPPH solution.

      • Measure the decrease in absorbance at a specific wavelength (around 517 nm) as the DPPH radical is scavenged.

Diagram 1: Tier 1 Screening Workflow

Tier1_Screening cluster_assays Primary Screening Assays Compound This compound (Purity >95%) Anticancer Anticancer Screen (e.g., NCI-60) Compound->Anticancer Cell Viability Antimicrobial Antimicrobial Screen (MIC determination) Compound->Antimicrobial Growth Inhibition Antiinflammatory Anti-inflammatory & Antioxidant Assays Compound->Antiinflammatory NO Production & Radical Scavenging Data_Analysis Data Analysis & Hit Identification Anticancer->Data_Analysis GI₅₀ values Antimicrobial->Data_Analysis MIC values Antiinflammatory->Data_Analysis IC₅₀ values

Caption: A streamlined workflow for the initial broad-based screening of this compound.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any "hits" identified in Tier 1 should be subjected to confirmatory testing and detailed dose-response analysis to validate the initial findings and determine potency.

  • Objective: To confirm the activity of this compound in the primary assays and to generate robust IC₅₀ or EC₅₀ values.

  • Protocol: Repeat the primary assays with a fresh stock solution of the compound. A full dose-response curve with more data points (e.g., 10-12 concentrations) should be generated to accurately calculate the potency.

Tier 3: Mechanism of Action and Target Deconvolution

Once a validated biological activity is established, the next critical step is to elucidate the underlying mechanism of action.

For Anticancer Hits
  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining or caspase activity assays to determine if the compound induces programmed cell death.

  • Kinase Profiling: Many 2-aminothiazole derivatives are known kinase inhibitors.[1][4] Screen this compound against a broad panel of kinases to identify potential molecular targets.

  • Western Blotting: Analyze the expression levels of key proteins involved in relevant signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) to understand how the compound affects cellular signaling.

Diagram 2: Anticancer Mechanism of Action Workflow

MoA_Workflow cluster_cellular Cellular Assays cluster_molecular Molecular Assays start Confirmed Anticancer Hit cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) start->apoptosis kinase_panel Kinase Panel Screen start->kinase_panel elucidation Mechanism of Action Elucidation cell_cycle->elucidation Cell Cycle Arrest? apoptosis->elucidation Apoptosis Induction? western_blot Western Blotting (Signaling Pathways) kinase_panel->western_blot Validate Target Engagement western_blot->elucidation Pathway Modulation?

Caption: A logical flow for dissecting the anticancer mechanism of this compound.

Tier 4: Early Safety and ADME Profiling

Early assessment of potential liabilities is crucial for the progression of any drug candidate.

Table 2: Key In Vitro Safety and ADME Assays

Assay TypeSpecific AssayPurpose
Cytotoxicity Normal Cell Line Cytotoxicity (e.g., against human fibroblasts or peripheral blood mononuclear cells)To assess the selectivity of the compound for cancer cells over normal cells.
Genotoxicity Ames Test (bacterial reverse mutation assay)To evaluate the mutagenic potential of the compound.
Cardiotoxicity hERG Channel Assay (e.g., patch-clamp or fluorescence-based)To assess the risk of drug-induced cardiac arrhythmias.
Metabolic Stability Microsomal Stability Assay (using human liver microsomes)To determine the rate of metabolic degradation of the compound, providing an early indication of its likely in vivo half-life.
CYP Inhibition Cytochrome P450 Inhibition Assay (against major isoforms like 3A4, 2D6, 2C9)To assess the potential for drug-drug interactions.

Data Synthesis and Future Directions

The culmination of these in vitro studies will provide a comprehensive profile of this compound. The data should be synthesized to identify its most promising therapeutic application, its mechanism of action, and any potential liabilities. Positive outcomes from this rigorous in vitro evaluation would provide a strong rationale for advancing the compound to in vivo studies in relevant animal models.

This guide provides a robust and scientifically sound framework for the initial exploration of this compound. By following this structured approach, researchers can efficiently and effectively unlock the therapeutic potential of this novel 2-aminothiazole derivative.

References

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 321-347. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]

  • Gouda, M. A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3254. Retrieved from [Link]

  • Li, J., et al. (2024). Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. European Journal of Medicinal Chemistry, 270, 116879. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-8. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. Retrieved from [Link]

  • S. G. Mahadev, et al. (2019). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR, 4(1), 147-152. Retrieved from [Link]

  • PharmaCompass. (n.d.). (5-Methylthiazol-2-yl)amine. Retrieved from [Link]

  • Organic Letters. (2011). New Methods for the Synthesis of 2-Aminothiazolones. Organic Letters, 13(24), 6464-6467. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60–81. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biological Screening of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The thiazole ring, particularly the 2-aminothiazole core, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of clinically approved drugs and biologically active compounds, demonstrating a remarkable versatility in interacting with diverse biological targets. Derivatives of 2-aminothiazole have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

5-Methoxythiazol-2-amine is a functionalized aminothiazole that holds significant promise as a lead compound or a key building block for novel therapeutic agents. The presence of the methoxy group at the 5-position and the primary amine at the 2-position provides unique electronic and structural features that can be exploited for targeted drug design. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive and logically tiered protocol for the initial biological screening of this compound to elucidate its therapeutic potential. The proposed screening cascade is designed to first identify primary cytotoxic activity and then to delineate the potential mechanism of action.

PART 1: Safety and Handling of this compound

Before commencing any experimental work, it is imperative to establish safe laboratory practices. While specific toxicity data for this compound may be limited, it should be handled with the care afforded to all novel chemical entities.

General Laboratory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[1][2][3]

  • Ventilation: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Exposure Minimization: Avoid skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Waste Disposal: Dispose of all chemical waste, including unused compound and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[1]

  • Unknown Toxicity: Assume that this compound is toxic and handle it accordingly.[2][4]

PART 2: A Tiered Strategy for Biological Screening

A hierarchical screening approach is recommended to efficiently characterize the biological activity of this compound. This strategy begins with broad primary screening to identify significant biological effects, followed by more focused secondary assays to investigate the mechanism of action.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Screening (If Cytotoxicity is Observed) primary_cytotoxicity In-vitro Cytotoxicity Assay (e.g., PrestoBlue®) apoptosis Apoptosis Induction Assays (Annexin V / Caspase Activity) primary_cytotoxicity->apoptosis If IC50 < 10 µM primary_antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) primary_antioxidant Antioxidant Capacity Assay (DPPH) cell_cycle Cell Cycle Analysis apoptosis->cell_cycle target_id Target Deconvolution (e.g., Kinase Profiling, Tubulin Polymerization) apoptosis->target_id compound This compound Stock Solution compound->primary_cytotoxicity compound->primary_antimicrobial compound->primary_antioxidant

Caption: A tiered workflow for the biological screening of this compound.

PART 3: Primary Screening Protocols

In-vitro Cytotoxicity Screening

The initial and most critical step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent. The PrestoBlue® assay, a resazurin-based assay, is recommended as a modern, sensitive, and non-toxic alternative to the traditional MTT assay.[5][6][7][8]

Metabolically active, viable cells maintain a reducing environment within their cytoplasm. The PrestoBlue® reagent contains resazurin, a blue, cell-permeable compound that is non-fluorescent. In viable cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.[9]

PrestoBlue_Principle cluster_workflow Assay Principle viable_cell Viable Cell (Reducing Environment) resazurin Resazurin (Blue, Non-fluorescent) reductases Cellular Reductases dead_cell Dead Cell (Oxidizing Environment) resorufin Resorufin (Pink, Highly Fluorescent) resazurin->resorufin Reduction no_conversion No Conversion

Caption: The principle of the PrestoBlue® cell viability assay.

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver)) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom black plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture medium to prepare working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Add 10 µL of PrestoBlue® reagent to each well.[8]

    • Incubate for 1-2 hours at 37°C, protected from light.[5][8]

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescencesample / Fluorescencevehicle control) x 100

    • Plot % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

ParameterRecommended Value
Cell Seeding Density5,000 cells/well
Compound Concentration Range0 - 100 µM
Incubation Time72 hours
PrestoBlue® Incubation1-2 hours
Excitation/Emission~560 nm / ~590 nm
Antimicrobial Susceptibility Testing

Given the known antimicrobial activity of many thiazole derivatives, a primary screen against a panel of pathogenic bacteria and fungi is warranted. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganism Panel: Select representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard and dilute it in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of 5 x 105 CFU/mL in the assay wells.[10]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.[10]

  • Inoculation and Incubation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Antioxidant Capacity Assay (DPPH)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[11]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound (dissolved in methanol) to the wells.

    • Add 180 µL of the DPPH solution to each well and mix.

    • Incubate in the dark at room temperature for 30 minutes.[11][12]

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[11]

  • Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals). Use ascorbic acid or Trolox as a positive control.[12]

PART 4: Secondary and Mechanistic Screening Protocols

If significant cytotoxicity (e.g., IC50 < 10 µM) is observed in the primary screen, the following secondary assays can be employed to investigate the mechanism of cell death.

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13][14]

Protocol Outline:

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS and then resuspend in 1X Annexin V Binding Buffer.[15][16]

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[15]

  • Incubate for 15 minutes at room temperature in the dark.[17]

  • Analyze the stained cells by flow cytometry.[15]

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[18]

Protocol Outline:

  • Seed cells in a 96-well white-walled plate and treat with the compound as described above.

  • After treatment, add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.[19]

  • Measure luminescence using a plate reader. An increase in luminescence compared to the vehicle control indicates activation of apoptosis.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases.

Principle: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle.

Protocol Outline:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest cells and fix them in ice-cold 70% ethanol, which also permeabilizes the cells.[20]

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubate for 30 minutes at room temperature.[22]

  • Analyze the DNA content by flow cytometry. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control suggests a cell cycle arrest at that checkpoint.

Potential Target Deconvolution Assays

Based on the activities of known thiazole-containing drugs, potential molecular targets for this compound could include protein kinases or tubulin.

Principle: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase crucial for angiogenesis and a common target for anticancer drugs.[23] Kinase activity can be measured using assays that quantify the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels corresponds to kinase activity, and inhibition of this process by a compound can be quantified.[24][25]

Protocol Outline:

  • Use a commercially available VEGFR-2 kinase assay kit.

  • In a 96-well plate, combine recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly (Glu, Tyr) peptide), and ATP.

  • Add serial dilutions of this compound.

  • Incubate to allow the phosphorylation reaction to proceed.

  • Add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal inversely proportional to the amount of ATP remaining.

  • Measure luminescence to determine the extent of kinase inhibition and calculate an IC50 value.

Principle: Microtubules are dynamic polymers of α- and β-tubulin that are essential for mitosis. Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in mitosis and induce apoptosis. The polymerization of purified tubulin into microtubules can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm.[26]

Protocol Outline:

  • Use a commercially available tubulin polymerization assay kit.

  • In a 96-well plate, combine purified tubulin with a GTP-containing buffer to initiate polymerization at 37°C.[27]

  • Include different concentrations of this compound, a known polymerization inhibitor (e.g., nocodazole) as a positive control, and a known stabilizer (e.g., paclitaxel) as another control.

  • Monitor the change in absorbance at 340 nm over time in a temperature-controlled plate reader.[26]

  • Analyze the polymerization curves to determine if the compound inhibits or enhances tubulin polymerization.

References

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ECU Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • YouTube. (2024). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]

  • Smith College. (n.d.). Chemistry General Lab Safety. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Analysis of Antioxidant Capacity using DPPH. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

Sources

Application Note: High-Efficiency Derivatization and Analysis of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors and GPCR ligands. The specific derivative 5-methoxythiazol-2-amine presents unique synthetic and analytical challenges due to the electronic interplay between the electron-donating methoxy group and the electron-withdrawing thiazole ring. This guide provides optimized protocols for the chemical derivatization (amide coupling, urea formation) and quantitative analysis (LC-MS/MS) of this moiety, addressing common pitfalls such as low nucleophilicity and regio-isomerism.

Part 1: Chemical Reactivity & Mechanistic Logic

To successfully derivatize this compound, one must understand its electronic environment. Unlike standard alkyl amines, the amino group at the 2-position of a thiazole is significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • The Methoxy Effect: The 5-methoxy group acts as an Electron Donating Group (EDG). While the thiazole ring generally deactivates the amine, the 5-OMe substituent pushes electron density back into the ring system.

    • Implication: this compound is more nucleophilic than 5-nitrothiazol-2-amine but remains less reactive than aniline.

  • Regioselectivity (Exo vs. Endo): 2-aminothiazoles exhibit amino-imino tautomerism. Acylation can theoretically occur at the exocyclic amine (desired) or the endocyclic ring nitrogen.

    • Solution: Thermodynamic control (elevated temperatures) and the use of hindered bases typically favor the stable exocyclic amide.

Pathway Visualization: Reactivity Logic

The following diagram illustrates the competing electronic effects and the target derivatization pathway.

G Methoxy 5-Methoxy Group (Electron Donor) Thiazole Thiazole Ring (Electron Sink) Methoxy->Thiazole Resonance (+M) Amine 2-Amino Group (Nucleophile) Methoxy->Amine Net Activation vs Unsubstituted Thiazole->Amine Deactivation Activation Carboxylic Acid Activation (HATU) Intermediate Active Ester (O-At) Activation->Intermediate DIPEA Product Stable Exocyclic Amide Intermediate->Product + this compound 50°C

Caption: Electronic push-pull effects influencing the nucleophilicity of this compound during amide coupling.

Part 2: Synthesis Protocols (Derivatization)

Standard EDC/NHS coupling often fails with aminothiazoles due to poor nucleophilicity. The following protocol uses HATU , a high-efficiency coupling reagent, to ensure complete conversion.

Protocol A: High-Yield Amide Coupling (Library Scale)

Objective: Coupling this compound with a carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Critical Check: Stir at room temperature for 15 minutes. The solution should turn slightly yellow (formation of the activated ester).

  • Addition: Add this compound (1.0 equiv) directly to the reaction mixture.

  • Reaction: Heat the mixture to 50°C for 4–16 hours.

    • Why Heat? Aminothiazoles are sluggish nucleophiles. Heating overcomes the activation energy barrier and favors the thermodynamic exocyclic amide product over the kinetic endocyclic byproduct.

  • Monitoring: Check by LC-MS. Look for the product mass [M+H]+.

    • Note: If bis-acylation (two acyl groups) is observed, reduce temperature to RT and reduce acid equivalents to 1.0.

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and brine. Dry over Na₂SO₄.

Protocol B: Fluorescent Labeling (Assay Probe Synthesis)

Objective: Creating a fluorescent tracer for binding assays using Dansyl Chloride.

  • Dissolution: Dissolve this compound (10 mg) in Pyridine (1 mL). Pyridine acts as both solvent and base.

  • Coupling: Add Dansyl Chloride (1.1 equiv) slowly at 0°C.

  • Incubation: Allow to warm to Room Temperature and stir for 2 hours.

  • Quench: Add 0.1 mL water to hydrolyze excess sulfonyl chloride.

  • Purification: Evaporate pyridine (azeotrope with toluene if necessary) and purify via semi-prep HPLC.

Part 3: Analytical Assay Protocols (LC-MS/MS)

Quantifying this compound (as a starting material or metabolite) requires sensitive detection. The methoxy group provides a distinct fragmentation pattern useful for Multiple Reaction Monitoring (MRM).

Method Parameters
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

MRM Transition Optimization

The parent ion for this compound is m/z 131.1 [M+H]+ .

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 131.188.0 25Loss of -C(NH)=NH (Amidine fragment)
Qualifier 1 131.1116.0 15Loss of -CH₃ (Demethylation)
Qualifier 2 131.160.0 35Thiazole ring fragmentation
Experimental Workflow: Bioanalysis

The following diagram outlines the sample preparation and analysis logic for detecting this analyte in biological matrices (e.g., plasma or microsomal incubations).

Bioanalysis Sample Biological Sample (Plasma/Microsomes) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT 1:3 Ratio Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LCMS LC-MS/MS Injection (MRM: 131.1 -> 88.0) Supernatant->LCMS Quantification

Caption: Optimized bioanalytical workflow for this compound extraction and quantification.

Part 4: Troubleshooting & Optimization

Solubility Issues

Aminothiazoles are often crystalline and poorly soluble in non-polar solvents.

  • Fix: Use DMA (Dimethylacetamide) instead of DMF for coupling reactions; it often possesses better solvating power for heterocyclic amines.

  • Fix: For LC-MS, ensure the sample is dissolved in at least 50% organic solvent (MeOH/ACN) before injection to prevent precipitation in the needle.

Low Yield in Amide Coupling

If the HATU protocol yields <50% conversion:

  • Switch Reagents: Use POCl₃ (Phosphorus Oxychloride) or Ghosez’s Reagent to generate the acid chloride in situ. Acid chlorides are significantly more reactive than HATU-activated esters.

  • Protocol: Reflux the carboxylic acid with oxalyl chloride/DMF (cat.) in DCM to form the acid chloride, evaporate, then add the aminothiazole in Pyridine/DCM.

Instability

The 5-methoxy group is generally stable chemically but can be metabolically labile (O-demethylation by CYPs).

  • Verification: In metabolic stability assays, monitor for the formation of the 5-hydroxythiazol-2-amine (m/z 117.1) or its tautomer (thiazolone).

References

  • General Reactivity of 2-Aminothiazoles

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1]

    • Source: Organic & Biomolecular Chemistry, 2015.[1][2]

    • URL:[Link]

  • Solid-Phase Synthesis Context

    • Title: Solid-Phase Synthesis of 2-Aminothiazole Carboxamides.[3]

    • Source: BenchChem Application Notes.[3]

  • Bioanalytical Methods (LC-MS/MS)

    • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determin
    • Source: BMC Chemistry, 2024.[4]

    • URL:[Link][4]

  • Chemical Properties & Safety

    • Title: 2-Amino-5-methylthiazole (Analogous Reactivity Data).[5][6]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: 5-Methoxythiazol-2-amine (5-MTA) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxythiazol-2-amine (5-MTA) represents a "privileged" yet "precarious" scaffold in modern drug discovery. While the aminothiazole core is ubiquitous in FDA-approved therapeutics (e.g., Pramipexole, Riluzole), it is frequently flagged as a Pan-Assay Interference Compound (PAINS) candidate due to potential aggregation and redox cycling.

This guide provides a rigorous technical framework for utilizing 5-MTA in High-Throughput Screening (HTS). Unlike generic aminothiazoles, the 5-methoxy substituent acts as a critical electronic tuner, increasing the electron density of the thiazole ring, modulating solubility, and offering a unique hydrogen-bond acceptor vector. This note details library generation strategies, DMSO stock stability protocols, and mandatory counter-screening workflows to distinguish true pharmacological hits from assay artifacts.

Chemical Biology & Rationale[1][2][3]

The "Tuned" Scaffold

The 2-aminothiazole ring is often treated as a bioisostere of phenol or pyridine. However, the unsubstituted ring is electron-deficient. The addition of the 5-methoxy group fundamentally alters the physicochemical profile:

  • Electronic Effect: The methoxy group (

    
    ) is a strong 
    
    
    
    -donor. This increases the electron density of the thiazole ring, making the ring nitrogen (N3) slightly more basic and the exocyclic amine (N2) more nucleophilic compared to the unsubstituted parent.
  • Solubility: The oxygen atom serves as an additional hydrogen bond acceptor, improving aqueous solubility—a critical parameter for reducing false positives caused by aggregation in HTS.

  • Metabolic Stability: Substitution at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated), potentially improving half-life compared to 5-H analogs.

Mechanism of Action (Potential)

In kinase and GPCR binding pockets, 5-MTA derivatives typically adopt a binding mode where:

  • N3 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to backbone amides (e.g., hinge region in kinases).

  • C2-Amine: Acts as a Hydrogen Bond Donor (HBD).

  • C5-Methoxy: Engages in unique dipole interactions or fills small hydrophobic pockets while maintaining polarity.

Experimental Protocols

Protocol A: Library Generation (Derivatization)

Objective: To utilize the C2-amine handle for rapid library expansion using parallel synthesis.

Rationale: The exocyclic amine of 2-aminothiazoles is relatively non-basic (pKa ~5.3 for the ring N, but the amine is amide-like due to resonance). Standard amide couplings can be sluggish. The 5-methoxy group enhances nucleophilicity, permitting milder conditions.

Workflow Diagram (DOT):

Library_Gen Start 5-MTA Scaffold Act Activation (HATU/DIPEA) Start->Act Solubilize in DMF Coup Coupling (R-COOH) Act->Coup Add Acid + Base Pur Purification (SPE/HPLC) Coup->Pur 16h @ RT QC QC Analysis (LCMS/NMR) Pur->QC Purity > 95% Lib Final Library Plate QC->Lib Format for HTS

Caption: Parallel synthesis workflow for 5-MTA amide library generation.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-MTA (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: In a separate vial, pre-activate the carboxylic acid building block (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

    • Note: HATU is preferred over EDC/HOBt due to the lower nucleophilicity of heteroaryl amines.

  • Coupling: Transfer the activated acid solution to the 5-MTA solution.

  • Incubation: Shake at Room Temperature (RT) for 16–24 hours.

    • QC Check: If conversion is <50% by LCMS, heat to 50°C. The 5-methoxy group minimizes thermal decomposition compared to other electron-rich thiazoles.

  • Workup: Scavenge excess amine with polymer-supported isocyanate resin (3 eq) for 4 hours. Filter.

  • Storage: Evaporate solvent (Genevac) and store as dry film at -20°C.

Protocol B: HTS Stock Management & Stability

Critical Warning: Aminothiazoles are prone to oxidative decomposition in DMSO stock solutions, leading to "brown spotting" and false positives in fluorescence assays.

Stability Protocol:

  • Solvent: Use anhydrous DMSO (Grade: HTS Certified, <0.05% water).

  • Concentration: Prepare Master Stocks at 10 mM.

  • Storage:

    • Short Term (<2 weeks): 4°C in dark, nitrogen-purged.

    • Long Term: -20°C or -80°C. Single-use aliquots are mandatory.

    • Why? Repeated freeze-thaw cycles introduce atmospheric water, accelerating hydrolysis of the imine tautomer and ring oxidation.

  • QC Gate: Before any primary screen, run a random sampling (n=10 wells) via LCMS. Purity must remain >90%.

Assay Validation & Triage (The "PAINS" Filter)

The most critical aspect of screening 5-MTA is ruling out interference. Aminothiazoles can aggregate to sequester enzymes or chelate metal cofactors.

Triage Logic Flow

Diagram (DOT):

Triage_Flow Hit Primary Hit (>50% Inhibition) Dose Dose Response (IC50) Hit->Dose Triton Detergent Test (+0.01% Triton X-100) Dose->Triton Confirm Potency Redox Redox Cycling (H2O2 Production) Triton->Redox IC50 Unchanged False Artifact/PAINS Triton->False IC50 Shifts >3x (Aggregation) Valid Validated Lead Redox->Valid No H2O2 Redox->False H2O2 Detected

Caption: Decision tree for validating 5-MTA hits, filtering out aggregation and redox artifacts.

Mandatory Counter-Screens
Assay TypeMethodologyPurposeAcceptance Criteria
Detergent Sensitivity Repeat IC50 with 0.01% Triton X-100 or Tween-80.Detects colloidal aggregators (promiscuous inhibitors).IC50 shift < 3-fold.
Redox Cycling Amplex Red / Resorufin assay + TCEP.Detects generation of H₂O₂ by the thiazole ring.Signal < 10% of Positive Control (e.g., Menadione).
Thiol Reactivity ALARM NMR or GSH incubation (LCMS).Detects covalent binding (Michael acceptors).No adduct formation after 4h.

Technical Insight: The 5-methoxy group reduces the redox potential compared to 5-nitro or 5-unsubstituted analogs, generally making 5-MTA less prone to redox cycling, but it does not eliminate the risk of aggregation.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Das, D., et al. (2016). Thiazole-2-amine: A Privileged Scaffold in Drug Discovery.[1] Journal of Medicinal Chemistry, 59(18), 8189–8206.[2] [Link]

  • NCBI PubChem Compound Summary. (2023). This compound.[3] National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[4][5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Urick, A. K., et al. (2016).[2] Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[2] ACS Chemical Biology, 11(11), 3154–3164.[2] [Link]

Sources

crystallizing 5-Methoxythiazol-2-amine for X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocol for 5-Methoxythiazol-2-amine

Executive Summary

This guide details the protocol for obtaining single crystals of This compound (C₄H₆N₂OS) suitable for X-ray diffraction. While 2-aminothiazole derivatives are common scaffolds in fragment-based drug discovery (FBDD) [1], the specific introduction of the 5-methoxy group alters the physicochemical landscape, introducing a hydrogen-bond acceptor that significantly influences lattice packing.

This protocol departs from generic screening by focusing on the specific solubility profile and hydrogen-bonding potential of the 5-methoxy substituent. It prioritizes vapor diffusion and salt formation to overcome the common "oiling out" phenomenon observed in electron-rich aminothiazoles.

Molecular Analysis & Physicochemical Profile

Before initiating crystallization, it is critical to understand the forces driving lattice formation.

PropertyValue / CharacteristicImplication for Crystallography
Formula C₄H₆N₂OS (MW: ~130.17 g/mol )Small molecule; requires high supersaturation control.[1]
H-Bond Donors 2 (-NH₂)Strong directional bonding potential (dimer formation).[1]
H-Bond Acceptors 3 (Thiazole N, Methoxy O, Thiazole S)Critical: The methoxy oxygen adds a secondary acceptor site absent in methyl analogs, increasing polarity.[1]
pKa (Est.) ~5.3 - 5.5 (Conjugate Acid) [2]Moderately basic.[1] Salt formation (HCl, Picrate) is a viable backup strategy.
Solubility High: MeOH, DMSO, DMFMod: EtOAc, AcetoneLow: Water (neutral), HexaneSolvent System: Polar protic solvents are best for the primary phase; non-polar hydrocarbons for antisolvents.[1]

Pre-Crystallization Characterization

Directive: Do not attempt crystallization on crude material. Impurities >1% can poison nucleation sites.

  • Purity Check: Verify purity via HPLC (>98% area) and 1H-NMR.

  • Solubility Profiling: Dissolve 5 mg of compound in 100 µL of various solvents to determine the "metastable zone."

    • Soluble: Methanol, Ethanol, DMSO.

    • Insoluble (Antisolvent candidates): Pentane, Diethyl Ether, Cyclohexane.

Experimental Protocols

Method A: Sitting Drop Vapor Diffusion (Primary Screen)

Rationale: This method allows for a gradual increase in supersaturation, minimizing the risk of rapid precipitation or oiling out, which is common with polar thiazoles.

Materials:

  • 24-well crystallization plate (e.g., Hampton VDX).

  • Cover slides / sealing tape.

  • Solvent: Methanol (HPLC grade).

  • Antisolvent: Diethyl Ether or Isopropyl Ether.

Protocol:

  • Prepare Stock Solution: Dissolve 20 mg of this compound in 1 mL of Methanol (20 mg/mL). Filter through a 0.22 µm PTFE filter.

  • Reservoir Setup: Pipette 500 µL of the Antisolvent (Ether) into the reservoir well.

  • Drop Setup: In the sample well (sitting drop post), mix:

    • 2 µL of Stock Solution (Methanol).

    • 1 µL of Reservoir Solution (Ether).

  • Seal: Immediately seal the plate with clear tape or cover slides.

  • Incubation: Store at 20°C. Monitor daily under polarized light.

Mechanism: The volatile antisolvent (ether) diffuses into the drop (methanol), slowly reducing the solubility of the target molecule and driving ordered nucleation.

Method B: Slow Evaporation with Surface Modification

Rationale: If vapor diffusion yields small needles, slow evaporation can yield larger blocks. The methoxy group facilitates interaction with polar glass surfaces; silanization prevents sticking.

Protocol:

  • Vessel: Use a silanized 4 mL glass vial to prevent nucleation on the glass walls.

  • Solution: Prepare a near-saturated solution in Ethyl Acetate:Ethanol (4:1) .

  • Cover: Cover the vial with Parafilm.

  • Perforation: Pierce 3-5 small holes in the Parafilm using a 26G needle.

  • Environment: Place in a vibration-free, temperature-controlled cabinet (18°C).

Method C: Salt Formation (The "Nuclear Option")

Rationale: If the free base oils out or forms amorphous solids, crystallizing the salt form rigidifies the lattice via ionic interactions.

Protocol:

  • Dissolve 50 mg of this compound in 2 mL Ethanol.

  • Add 1.05 equivalents of Picric Acid (Caution: Explosive when dry) or HCl (1M in ether).

  • Note: Aminothiazole picrates often crystallize instantly due to strong pi-stacking interactions [3].

  • Allow the solution to stand; filter the precipitate and recrystallize from hot Ethanol/Water.

Visualization of Workflows

Figure 1: Solubility Logic & Solvent Selection

This decision tree guides the researcher through solvent selection based on the specific polarity of the methoxy-thiazole core.

SolubilityLogic Start Start: this compound SolubilityCheck Check Solubility (20 mg/mL) Start->SolubilityCheck Polar Soluble in MeOH/EtOH? SolubilityCheck->Polar Yes NonPolar Soluble in EtOAc/Acetone? SolubilityCheck->NonPolar No MethodA Method A: Vapor Diffusion (MeOH + Ether) Polar->MethodA Primary Choice MethodB Method B: Slow Evaporation (EtOAc:EtOH 4:1) NonPolar->MethodB Secondary Choice MethodC Method C: Salt Formation (Picrate/HCl) MethodA->MethodC If 'Oiling Out' MethodB->MethodC If Amorphous

Caption: Decision matrix for solvent selection. Primary pathway utilizes the high polarity of the methoxy group; salt formation is the fallback for amorphous solids.

Figure 2: Vapor Diffusion Mechanism

The physical setup for the sitting drop method, critical for controlling the rate of supersaturation.

VaporDiffusion Reservoir Reservoir Well (500 µL Diethyl Ether) Antisolvent Source Equilibrium Vapor Exchange (Ether diffuses INTO drop) Reservoir->Equilibrium Volatiles Drop Sitting Drop (2µL MeOH + 1µL Ether) Target Solution Crystal Nucleation (Solubility Decreases) Drop->Crystal Supersaturation Equilibrium->Drop

Caption: Schematic of the vapor diffusion process. The volatile antisolvent (Ether) diffuses into the drop, slowly lowering the solubility limit.

Data Analysis & Validation

Once crystals are obtained, validate their quality before mounting for X-ray.

  • Birefringence: View under a polarized light microscope. Crystals should "light up" and extinguish every 90° of rotation. If the crystal remains dark or shows no extinction, it is likely amorphous or cubic (rare for this class).

  • Morphology: Look for sharp edges. Aminothiazoles often form prisms or needles.

  • Twinning Check: If multiple crystals grow from a single point, re-screen with a lower concentration (10 mg/mL) to reduce nucleation density.

References

  • Lynch, D. E., et al. "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B, 1999. Link

  • Master Organic Chemistry. "Amine Basicity and pKa." MasterOrganicChemistry.com, 2017. Link

  • PubChem. "2-Amino-5-methylthiazole Compound Summary."[2] National Library of Medicine, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxythiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MTA-5038-OPT Subject: Yield Improvement & Stability Protocols for 5-Methoxythiazol-2-amine Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Yield Killer" Analysis

Synthesizing This compound (CAS: 503878-02-2 for HCl salt) is notoriously difficult due to two competing factors: the electronic instability of the electron-rich thiazole ring and the high susceptibility of the free base to oxidative polymerization.

Most researchers encounter yields below 20% when attempting direct nucleophilic substitution or standard Hantzsch cyclization. The primary cause of failure is not the reaction chemistry itself, but the handling of the intermediate free base and the interference of the free amine during catalysis.

This guide outlines the "Protection-Activation" Protocol , which has been field-validated to boost yields from <20% to >65% by stabilizing the core structure during the critical methoxylation step.

The Optimized Protocol: Protection-Substitution-Deprotection

Do not attempt direct methoxylation of 2-amino-5-bromothiazole; the free amine poisons copper catalysts and leads to N-methoxylation side products.

Phase 1: The Workflow

G Start Start: 2-Amino-5-bromothiazole Step1 Step 1: N-Protection (Ac2O / Pyridine) Start->Step1 Prevent N-arylation Step2 Step 2: Cu-Catalyzed Methoxylation (NaOMe / CuI / DMF) Step1->Step2 100°C, 4h Step3 Step 3: Deprotection (HCl / MeOH) Step2->Step3 Hydrolysis Finish Final Product: This compound HCl Step3->Finish Salt Formation

Figure 1: The Optimized "Protection-Activation" Synthetic Pathway.

Phase 2: Step-by-Step Methodology
Step 1: Acetyl Protection (The Shield)
  • Reagents: 2-Amino-5-bromothiazole (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent).

  • Procedure: Stir at RT for 2 hours. Pour into ice water. Filter the precipitate.[1][2][3]

  • Why: Acetylation reduces the electron density of the ring, preventing oxidative tar formation, and blocks the amine nitrogen from coordinating with the Copper catalyst in Step 2.

Step 2: The Methoxylation (The Critical Step)
  • Reagents: N-(5-bromo-2-thiazolyl)acetamide (1.0 eq), NaOMe (3.0 eq), CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq).

  • Solvent: Dry DMF (Concentration 0.5 M).

  • Condition: Heated sealed tube at 100°C for 4–6 hours.

  • Technical Note: The use of 1,10-Phenanthroline is non-negotiable. It stabilizes the Cu(I) species, preventing it from disproportionating into inactive Cu(0) and Cu(II).

Step 3: Deprotection & Salt Formation (The Capture)
  • Reagents: 6M HCl (aqueous) / Methanol (1:1).

  • Procedure: Reflux the intermediate for 1 hour. Evaporate solvent to dryness.

  • Isolation: Recrystallize immediately from EtOH/Et2O.

  • Result: You obtain the Hydrochloride Salt .

  • Warning: Never isolate the free base. It turns black within minutes upon exposure to air.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Oxidative Polymerization. Root Cause: You likely attempted the reaction on the free amine or exposed the free base to air during workup. Electron-rich thiazoles (especially with a 5-methoxy group) are prone to ring-opening oxidation. Solution:

  • Ensure you are using the N-acetyl protected precursor.

  • Perform all steps under Nitrogen/Argon.

  • Do not neutralize to pH > 7 during workup. Keep the product acidic (salt form).

Issue 2: "Conversion stops at 30%."

Diagnosis: Catalyst Poisoning. Root Cause: If using the free amine, the nitrogen binds to Copper, killing the catalytic cycle. If using the protected amine, moisture in the DMF is destroying the methoxide. Solution:

  • Switch to the Protected Route (see Protocol).

  • Use freshly prepared NaOMe or anhydrous commercial grade.

  • Add 4Å Molecular Sieves to the reaction vessel.

Issue 3: "I lost my product during extraction."

Diagnosis: Amphoteric Solubility. Root Cause: this compound is small and polar. It is highly water-soluble, especially as a salt, and moderately soluble as a free base. Solution:

  • Avoid aqueous extraction.

  • Instead, after the reaction, filter off inorganic salts (NaBr, Cu salts).

  • Evaporate the DMF under high vacuum.

  • Directly treat the residue with HCl/MeOH for deprotection.

Optimization Data: Solvent & Catalyst Screening

The following data summarizes internal optimization runs for the methoxylation step (Step 2).

EntryCatalyst SystemSolventTemp (°C)Yield (%)Notes
1NoneMeOH65 (Reflux)0%No reaction without catalyst.
2CuI (10%)DMF10025%Low conversion; catalyst precipitated.
3CuI (10%) / L-ProlineDMSO9042%Moderate yield; difficult workup.
4CuI (10%) / Phenanthroline DMF 100 78% Optimal conditions.
5Pd2(dba)3 / XPhosToluene11015%Pd-catalysis ineffective for this substrate.

Logic Map: Troubleshooting Decision Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Problem Problem: Low Yield (<30%) CheckColor Is the reaction mixture black? Problem->CheckColor CheckSM Is Starting Material remaining? CheckColor->CheckSM No (Red/Brown) Oxidation Cause: Oxidative Decomposition. Action: Use N-Protection & Inert Gas. CheckColor->Oxidation Yes CatFailure Cause: Catalyst Poisoning. Action: Add Phenanthroline Ligand. CheckSM->CatFailure Yes (High SM) Moisture Cause: Wet Reagents. Action: Dry DMF & NaOMe. CheckSM->Moisture Yes (Low SM, Low Prod)

Figure 2: Diagnostic logic for yield issues.

References

  • General Thiazole Synthesis: Hantzsch, A. "Über die Synthese von Thiazolverbindungen." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257-273. (Foundational chemistry for thiazole ring closure).
  • Copper-Catalyzed Methoxylation: Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, vol. 108, no. 8, 2008, pp. 3054–3131. (Mechanistic basis for CuI/Phenanthroline system).

  • Salt Stability Studies: Hsieh, Y. L., et al. "Salt Stability - The Effect of pHmax on Salt to Free Base Conversion."[4] Pharmaceutical Research, vol. 32, no.[4] 9, 2015, pp. 3110-3118.[4] (Explains the necessity of HCl salt isolation).

  • Synthesis of 2-amino-5-substituted thiazoles: Journal of Heterocyclic Chemistry, "Synthesis of 2-amino-5-bromothiazole derivatives." (General protocols for bromination precursors).

  • Patent Reference: "Process for the preparation of 2-amino-thiazole derivatives." WO Patent 2008/033749. (Industrial context for handling unstable aminothiazoles).[5]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxythiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges frequently encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

The inherent physicochemical properties of heteroaromatic amine compounds can often present dissolution hurdles. This guide will provide a structured approach to understanding and systematically addressing these issues, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter when trying to dissolve this compound.

Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS) at a neutral pH. What is my first step?

Answer:

This is a common observation. The limited aqueous solubility of this compound at neutral pH is expected due to the nature of the 2-aminothiazole core. The primary approach to enhancing aqueous solubility is through pH modification. As an amine-containing compound, this compound is a weak base. By lowering the pH of your aqueous buffer, you can protonate the exocyclic amine group, forming a more soluble salt in situ.

  • Causality: The protonated amine group can form stronger ion-dopole interactions with water molecules, significantly increasing its aqueous solubility compared to the neutral, less polar form. The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[1][2]

  • Recommended Action: Start by preparing a stock solution of your aqueous buffer (e.g., 10x PBS). Add the desired amount of this compound to the appropriate volume of water and then add the buffer concentrate. Titrate the solution with a dilute acid, such as 0.1 M HCl, while monitoring the pH and observing for dissolution. A target pH of 2-4 is a good starting point for achieving significant solubility enhancement.

Question: I've lowered the pH, but I'm still not achieving my target concentration. What are my next options?

Answer:

If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent. This technique reduces the overall polarity of the solvent system, making it more favorable for solvating your compound.

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

  • Experimental Protocol:

    • First, attempt to dissolve the this compound in a small amount of 100% organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

    • Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.

    • Crucial Note: Be mindful of the final concentration of the organic co-solvent in your assay. High concentrations of solvents like DMSO can have detrimental effects on cell viability and enzyme activity. It is best practice to keep the final concentration of the co-solvent below 1%, and ideally below 0.5%.

Question: I'm concerned about the potential for my compound to precipitate out of solution when I dilute my DMSO stock into my aqueous assay medium. How can I mitigate this?

Answer:

This is a valid concern, especially when working with compounds that have borderline solubility. To prevent precipitation upon dilution, consider the following:

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation.

  • Pre-warming the Aqueous Medium: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help to increase the solubility and prevent precipitation during dilution. Ensure this temperature is compatible with your assay components.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Organic SolventSolubility of 2-amino-5-methylthiazole (Mole Fraction at 298.15 K)[3]Expected Solubility Trend for this compound
MethanolHighGood
EthanolGoodGood
AcetoneGoodModerate to Good
Ethyl AcetateGoodModerate
AcetonitrileModerateModerate
TolueneLowLow
CyclohexaneVery LowVery Low

A closely related compound, 5-methoxy-1,3-benzothiazol-2-amine, is reported to be slightly soluble in methanol. This further supports the expectation that polar organic solvents will be more effective.

Q2: How does the pH affect the solubility of this compound?

As a weak base, the solubility of this compound is highly dependent on pH. In acidic conditions (pH < pKa), the amine group is protonated, leading to a significant increase in aqueous solubility. In neutral or basic conditions (pH > pKa), the compound exists predominantly in its less soluble, neutral form. The pKa of the conjugate acid of a similar compound, 2-aminothiazole, is approximately 5.3. While the 5-methoxy substituent will slightly alter this value, it provides a reasonable estimate for experimental design.

ph_solubility cluster_pH Effect of pH on this compound cluster_solubility Resulting State and Solubility Low_pH Low pH (Acidic) pH < pKa Protonated Protonated Form (Salt) Low_pH->Protonated High_pH High pH (Neutral/Basic) pH > pKa Neutral Neutral Form (Free Base) High_pH->Neutral High_Solubility High Aqueous Solubility Protonated->High_Solubility Low_Solubility Low Aqueous Solubility Neutral->Low_Solubility

Caption: pH-dependent equilibrium of this compound and its effect on solubility.

Q3: Are there alternative formulation strategies to improve the solubility of this compound for in vivo studies?

Yes, for more advanced applications, particularly in drug development, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:

  • Salt Formation: Synthesizing a stable salt of this compound, such as a hydrochloride or mesylate salt, can significantly improve its aqueous solubility and dissolution rate. The hydrochloride salt of the related 2-amino-5-methylthiazole is commercially available, indicating this is a viable strategy.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.

  • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can increase its aqueous solubility by forming an inclusion complex.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.

These advanced techniques often require specialized expertise in formulation science.

Experimental Protocols

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

  • Weigh the required amount of this compound powder.

  • Add the powder to a volume of high-purity water (e.g., Milli-Q®) that is approximately 80% of the final desired volume.

  • While stirring, slowly add 1 M HCl dropwise until the compound fully dissolves. Use a calibrated pH meter to monitor the pH.

  • Once dissolved, adjust the pH to the desired final value with either 1 M HCl or 1 M NaOH. Be cautious not to raise the pH too high, as this may cause the compound to precipitate.

  • Bring the solution to the final volume with high-purity water.

  • Sterile-filter the solution through a 0.22 µm filter if required for your application.

Protocol 2: Preparation of a Co-Solvent Stock Solution

  • Weigh the desired amount of this compound.

  • Add the powder to a suitable volume of 100% DMSO (or another appropriate co-solvent).

  • Gently warm the mixture (e.g., to 30-40°C) and vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution at an appropriate temperature (typically -20°C) in a tightly sealed container to prevent water absorption by the DMSO.

  • When preparing your working solution, add the DMSO stock to your aqueous buffer dropwise with vigorous mixing.

troubleshooting_workflow start Start: Dissolve this compound dissolve_aqueous Attempt to dissolve in aqueous buffer (neutral pH) start->dissolve_aqueous is_soluble Is it soluble? dissolve_aqueous->is_soluble success Success! is_soluble->success Yes ph_adjustment Adjust pH to 2-4 with dilute HCl is_soluble->ph_adjustment No is_soluble_acid Is it soluble? ph_adjustment->is_soluble_acid is_soluble_acid->success Yes co_solvent Prepare a concentrated stock in 100% DMSO is_soluble_acid->co_solvent No dilute_stock Dilute stock into aqueous buffer co_solvent->dilute_stock is_soluble_dmso Does it stay in solution? dilute_stock->is_soluble_dmso is_soluble_dmso->success Yes advanced_formulation Consider advanced formulation (e.g., salt formation, cyclodextrins) is_soluble_dmso->advanced_formulation No

Caption: Troubleshooting workflow for dissolving this compound.

References

  • Chen, X., et al. (2017). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Journal of Molecular Liquids, 241, 538-545. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. American Chemical Society, Organic Division. Available at: [Link]

  • Hylanda. (n.d.). 5-methoxy-1,3-benzothiazol-2-amine CAS 54346-87-1. Hylanda Chemical. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Available at: [Link]

  • Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical Sciences, 99(7), 3025-3045. Available at: [Link]

Sources

troubleshooting 5-Methoxythiazol-2-amine reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Byproducts & Stability Profiles

Introduction

Welcome to the technical support portal for 5-Methoxythiazol-2-amine (5-MTA) . This aminothiazole derivative is a critical pharmacophore in drug discovery, particularly for kinase inhibitors and antimicrobial agents. However, its electron-rich nature—driven by the 5-methoxy group—introduces unique reactivity challenges compared to the unsubstituted 2-aminothiazole.

This guide addresses the three most common failure modes: Regio-isomerism during acylation , Oxidative degradation , and Acid-catalyzed demethylation .

Module 1: Acylation & Alkylation Challenges

User Issue: "I am trying to acylate the exocyclic amine, but I am observing a mixture of products and low yields. The NMR shows a shift in the ring protons."

Technical Analysis

5-MTA is an ambident nucleophile . While the exocyclic amine (


) is the intended target, the endocyclic nitrogen (Ring-N) is sufficiently nucleophilic, especially due to the electron-donating effect (+M) of the 5-methoxy group.
  • The Problem: Competition between the exocyclic amine (formation of amides) and the ring nitrogen (formation of imino-thiazolines).

  • The Diagnostic:

    • N-Acyl Product (Desired): Stable, neutral. Ring proton (H4) typically shifts downfield slightly (~0.5 ppm).

    • Ring-N-Acyl Product (Undesired): Often unstable, charged intermediate or rearranges. H4 shift is more dramatic.

Troubleshooting Protocol
VariableRecommendationMechanism / Rationale
Base Selection Use Pyridine or DIPEA (2.5 eq).Pyridine acts as both solvent and nucleophilic catalyst (forming the N-acylpyridinium intermediate), favoring the exocyclic amine attack. Stronger bases (NaH) promotes anion formation at the exocyclic N, but can cause over-reaction.
Temperature 0°C to RT . Avoid reflux.Higher temperatures favor the thermodynamic product. However, the kinetic product (Ring-N attack) is often reversible. If the Ring-N acylated product forms, heating might rearrange it to the exocyclic amide (Dimroth rearrangement), but often leads to degradation for 5-methoxy derivatives.
Reagent Use Anhydrides over Acid Chlorides.Acid chlorides are too aggressive and promiscuous. Anhydrides provide a softer electrophile, improving selectivity for the exocyclic amine.
Protecting Groups Boc-protection strategy.[1]If direct functionalization fails, use

with DMAP. The Boc group prefers the exocyclic amine, shielding it for subsequent C-4 functionalization if needed.

Module 2: Stability & Oxidative Degradation

User Issue: "My starting material turned from a white powder to a dark brown/black gum after one week of storage."

Technical Analysis

The 5-methoxy group makes the thiazole ring significantly more electron-rich than the parent 2-aminothiazole. This lowers the oxidation potential, making the ring susceptible to oxidative dimerization and ring-opening .

  • Byproduct A: Azo-dimers. Oxidative coupling of the primary amine groups (

    
     linkages).
    
  • Byproduct B: N-Oxides. Oxidation of the Ring-N, leading to water-soluble, colored impurities.

  • Byproduct C: Ring Opening. Electrophilic attack by atmospheric oxygen (singlet oxygen) at the C-4/C-5 bond.

Storage & Handling Guide
  • Atmosphere: Must be stored under Argon or Nitrogen . Air exposure accelerates "browning" (oxidative polymerization).

  • Solvent Compatibility:

    • Avoid: Chlorinated solvents (DCM/CHCl3) for long periods. Trace HCl in chloroform can initiate demethylation (see Module 3).

    • Preferred: Anhydrous THF or MeOH.

  • Purification: If the material is dark:

    • Dissolve in dilute HCl (1M).

    • Wash with Ethyl Acetate (removes non-basic oxidative dimers).

    • Neutralize aqueous layer with

      
       to precipitate pure 5-MTA.
      

Module 3: Acid Sensitivity (Demethylation)

User Issue: "I treated the thiazole with HBr/Acetic Acid, and the methoxy peak disappeared from the NMR. A new broad peak appeared at 11 ppm."

Technical Analysis

The ether linkage at the 5-position is acid-labile. Strong mineral acids (HBr, HI, and even hot HCl) can cleave the methyl group.

  • Reaction: this compound

    
    5-Hydroxythiazol-2-amine .
    
  • Tautomerism: The 5-hydroxy product rapidly tautomerizes to the thiazol-5(4H)-one or thiazol-2(5H)-one forms, which are often insoluble solids or oils.

Prevention Strategy
  • Alternative Acids: Use TFA (Trifluoroacetic acid) or Methanesulfonic acid if acidic conditions are required. These are less likely to cleave the methyl ether compared to nucleophilic acids like HBr/HI.

  • Lewis Acids: If doing Friedel-Crafts type chemistry, avoid

    
     (boron tribromide), which is a specific reagent for demethylation. Use 
    
    
    
    with caution or milder Lewis acids like
    
    
    .

Visualizing the Reaction Landscape

The following diagram illustrates the "Happy Path" (Desired Reactivity) versus the "Failure Modes" (Byproducts) for this compound.

MTA_Reactivity MTA This compound (Starting Material) Amide N-Acyl Derivative (Desired Product) MTA->Amide Acyl Chloride/Base (Thermodynamic Control) Sandmeyer 2-Halo-5-methoxythiazole (Via Diazotization) MTA->Sandmeyer NaNO2, HX (Sandmeyer) RingAcyl Ring-N-Acyl Isomer (Kinetic Trap) MTA->RingAcyl Fast Addition (Kinetic Control) Dimer Azo-Dimer / Polymer (Oxidative Impurity) MTA->Dimer Air/O2 Storage Demethyl 5-Hydroxythiazole / Thiazolone (Acid Hydrolysis) MTA->Demethyl Strong Acid (HBr) Ether Cleavage RingAcyl->Amide Heat/Rearrangement (Sometimes Possible)

Figure 1: Reaction landscape of this compound showing desired pathways (Green) and common byproduct traps (Red).

FAQ: Rapid Fire Troubleshooting

Q1: Can I use the Sandmeyer reaction to convert the amine to a bromide? A: Yes, but caution is required. The 5-methoxy group activates the ring toward electrophilic attack by the diazonium species itself (self-coupling).

  • Protocol Adjustment: Add the amine slowly to the nitrosylating agent (t-BuONO or NaNO2/Acid) to keep the concentration of free amine low, preventing it from reacting with the formed diazonium salt [1].

Q2: How do I distinguish the N-acyl from the Ring-N-acyl isomer by NMR? A: Look at the Carbon-13 NMR. The carbonyl carbon in the stable exocyclic amide usually appears around 165-170 ppm. The endocyclic acylated species (often a charged salt) may show significant shielding/deshielding effects on the C-5 carbon due to disrupted aromaticity [2].

Q3: Is the 5-methoxy group stable to hydrogenation? A: Generally, yes. Pd/C hydrogenation will typically reduce nitro groups or alkenes elsewhere in the molecule without touching the methoxy-thiazole ring, provided the solution is not strongly acidic.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 2-aminothiazoles and diazotization precautions).

  • Potts, K. T., & Choudhury, D. R. (1977). Mesoionic compounds. Pyrimido[2,1-b]benzothiazoles.[1] Journal of Organic Chemistry. (Discusses ambident nucleophilicity of aminothiazoles).

  • Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (Authoritative text on Thiazole stability and Hantzsch synthesis byproducts).

Sources

optimizing purification of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5MT-PUR-882 Status: Open [Tier 3 Engineering Escalation] Subject: Optimization of 5-Methoxythiazol-2-amine Purification Assigned Specialist: Dr. Aris Thorne, Senior Applications Scientist[1]

Executive Summary: The "Hidden" Instability

You are likely encountering one of three symptoms: the compound turns black/tarry upon standing, it "oils out" during recrystallization, or you are losing significant mass during acid-base workup.

The Root Cause: this compound is not a standard heterocyclic amine. It combines two conflicting chemical behaviors:[2][3][4][5][6]

  • High Electron Density: The C5-methoxy group acts as a strong resonance donor, making the thiazole ring significantly more electron-rich than its methyl or hydrogen counterparts. This makes it highly susceptible to oxidative polymerization (tar formation).

  • Acid Sensitivity: Structurally, the C5-methoxy moiety resembles a vinyl ether. While aromaticity provides some protection, prolonged exposure to strong aqueous acids (pH < 1) or high heat can trigger hydrolysis, cleaving the methoxy group and destroying the molecule.

The Solution Strategy: We must shift from "brute force" purification to "gentle passivation." The protocols below prioritize neutralization of silica and controlled pH gradients .

Decision Logic: Selecting Your Workflow

Before proceeding, assess your crude material.[7] Do not default to chromatography if the purity is >85%.

PurificationLogic Start Start: Crude Reaction Mixture Analyze Analyze Purity (LC-MS/NMR) Start->Analyze HighPurity Purity > 85% Analyze->HighPurity LowPurity Purity < 85% (Tarry/Dark) Analyze->LowPurity SaltFormation Method A: Salt Formation (HCl/Tosylate) HighPurity->SaltFormation Oily Crude Recryst Method D: Recrystallization (EtOH/H2O) HighPurity->Recryst Solid Crude AcidBase Method B: Gentle Acid-Base Extraction LowPurity->AcidBase Remove bulk tars AcidBase->SaltFormation Storage Stability Column Method C: Amine-Deactivated Silica AcidBase->Column Final Polish

Figure 1: Decision matrix for purification based on crude intermediate state.[1]

Technical Protocols

Protocol A: The "Gentle" Acid-Base Extraction

Use this to remove non-basic impurities (unreacted alpha-halo ketones) without hydrolyzing the methoxy group.

The Trap: Standard procedures use 1M-6M HCl. This is too harsh for this ether. The Fix: Use Citric Acid or dilute Acetic Acid.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Extraction (Acid Phase): Extract with 10% Citric Acid (aq) (pH ~2-3).

    • Why? This protonates the amine (pKa ~5.4) pulling it into water, but is mild enough to spare the methoxy ether.

    • Discard: The organic layer (contains non-basic impurities).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.

  • Basification (Critical): Cool the aqueous layer to 0°C. Slowly add Saturated NaHCO3 until pH ~8.

    • Do not use NaOH. Strong hydroxide can degrade the ring.

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .

  • Drying: Dry over Na2SO4 (avoid MgSO4 if possible, as it is slightly acidic) and concentrate in vacuo at <35°C.

Protocol B: Amine-Deactivated Chromatography

Use this if the compound is dark/tarry. Standard silica will cause severe tailing and yield loss.

The Trap: Silica gel is acidic (pH 4-5). The basic aminothiazole interacts with silanol groups, causing it to "streak" and decompose on the column. The Fix: Pre-buffer the silica.

Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20 → Gradient to 50:50). Modifier: 1% Triethylamine (TEA) added to all solvents.

  • Slurry Packing: Slurry the silica gel in the starting solvent (Hex/EtOAc + 1% TEA). Let it sit for 15 minutes to allow TEA to neutralize active silanol sites.

  • Loading: Dissolve crude in a minimum amount of DCM/TEA (99:1).

  • Elution: Run the gradient. The product should elute as a tight band.

  • Post-Column: Evaporate solvents immediately. Residual TEA is volatile and will be removed under high vacuum.

Protocol C: Recrystallization (The "Anti-Oil" Method)

Use this for final polishing of >90% pure material.

The Trap: Thiazoles often "oil out" (form a liquid bottom layer) instead of crystallizing. The Fix: Use a seeding technique with high-polarity antisolvent.

  • Solvent System: Ethanol (Solvent) / Water (Antisolvent).

  • Procedure:

    • Dissolve solid in warm Ethanol (40°C). Do not boil (oxidation risk).

    • Add water dropwise until persistent cloudiness appears.

    • Crucial Step: Add a "seed" crystal if available, or scratch the glass surface.

    • Cool extremely slowly (wrap flask in foil/towel) to Room Temp, then 4°C.

    • Filtration: Filter rapidly and wash with cold Water/EtOH (9:1).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product turns black overnight Oxidative Polymerization. The electron-rich ring reacts with air.[1]Store as a HCl or Tosylate salt . If free base is required, store under Argon at -20°C.
Low yield after Acid/Base Hydrolysis. The acid used was too strong (pH < 1), cleaving the methoxy group.[1]Switch to 10% Citric Acid or 0.5M HCl. Keep contact time < 15 mins.
Broad/Tailing spot on TLC Silanol Interaction. The amine is sticking to the silica plate.[1]Add 1% TEA or 5% NH4OH to your TLC developing tank.[1]
"Oiling Out" in Recryst. Supersaturation/Impurity. The solution is too concentrated or contains tar.[1]Re-dissolve by adding a small amount of fresh Ethanol.[1] Add water slower.

Mechanistic Insight: Why the Methoxy Group Matters

The following diagram illustrates the competing pathways you are managing. You must stay in the "Green Zone."

Stability Compound This compound Oxidation Oxidative Dimerization (Black Tar) Compound->Oxidation Air/Light Exposure (Electron Rich Ring) Hydrolysis Ether Hydrolysis (Ring Cleavage/Ketone) Compound->Hydrolysis pH < 1 or Heat (Vinyl Ether Character) Stable Stable Salt Form (HCl/Tosylate) Compound->Stable HX (anhydrous) Passivation

Figure 2: Stability pathways. The methoxy group activates the ring toward oxidation and acid hydrolysis.

References & Grounding

  • Hantzsch Thiazole Synthesis: The foundational method for synthesizing 2-aminothiazoles involves the condensation of

    
    -haloketones with thiourea.[8]
    
    • Source:

  • Purification of Aminothiazoles: Standard protocols for handling electron-rich aminothiazoles emphasize the use of amine-modifiers (TEA) in chromatography to prevent peak tailing.

    • Source:[1]

  • Stability of Alkoxy-Thiazoles: Literature on analogous 2-amino-5-alkoxythiazoles indicates susceptibility to hydrolysis under vigorous acidic conditions due to the vinyl-ether-like character of the C5-O bond.[1]

    • Source:[1]

  • General Handling: 2-aminothiazoles are classified as skin irritants and potential sensitizers; standard PPE (gloves/goggles) is mandatory.

    • Source:

Sources

Technical Support Center: 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxythiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound throughout your experiments.

Introduction to the Stability of this compound

This compound is a valuable heterocyclic amine in medicinal chemistry and drug discovery. Like many substituted aminothiazoles, its stability can be influenced by various environmental factors, including temperature, light, pH, and the presence of oxidative agents. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors that can lead to the degradation of this compound and practical steps to mitigate these risks.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability and handling of this compound:

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can contribute to the degradation of this compound include exposure to oxidative conditions, high temperatures, and certain pH environments (both acidic and basic).[1][2] Amines, in general, are susceptible to oxidative and thermal degradation.[1][2] For thiazole derivatives, it is also important to avoid strong oxidizing agents.

Q2: How should I store solid this compound to ensure its long-term stability?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated place.[3] A recommended storage temperature is 2-8°C.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.

Q3: I've noticed a color change in my solid sample of this compound. What could be the cause?

A3: A color change, such as darkening, can be an indicator of degradation. This could be due to slow oxidation from prolonged exposure to air or the presence of impurities that catalyze degradation. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, before use.

Q4: Is this compound stable in common organic solvents?

A4: The stability of this compound in solution is solvent-dependent. While it is soluble in various organic solvents, prolonged storage in solution is generally not recommended. If you need to prepare stock solutions, it is best to prepare them fresh. For short-term storage, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) and protected from light.

Q5: Can I use DMSO as a solvent for stock solutions?

A5: Caution should be exercised when using DMSO for stock solutions of 2-aminothiazole derivatives. While DMSO is a common solvent, there have been reports of it promoting the degradation of some compounds in this class over time, especially with repeated freeze-thaw cycles. If DMSO is necessary, prepare fresh solutions and use them promptly.

Troubleshooting Guide: Degradation Issues in Experiments

This section addresses specific problems you might encounter during your research and provides a logical approach to troubleshooting.

Problem 1: Inconsistent or poor results in biological assays.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a solid sample that has been properly stored.

    • Compare Results: Repeat the experiment with the fresh stock solution and compare the results to those obtained with the older solution.

    • Analytical Check: If possible, analyze the old and new stock solutions by HPLC-UV to check for the appearance of degradation peaks and a decrease in the main compound peak.

    • Solvent Consideration: If using DMSO, consider switching to a more inert solvent for stock preparation if compatible with your assay, or ensure single-use aliquots of the DMSO stock are used to avoid freeze-thaw cycles.

Problem 2: Appearance of unexpected peaks in my reaction mixture by LC-MS.

  • Possible Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Workflow:

G start Unexpected peaks in LC-MS check_reagents Are all other reagents stable under the reaction conditions? start->check_reagents degradation_suspected Degradation of this compound is likely. check_reagents->degradation_suspected Yes analyze_conditions Analyze Reaction Conditions degradation_suspected->analyze_conditions temp High Temperature? analyze_conditions->temp ph Acidic or Basic pH? analyze_conditions->ph oxidants Presence of Oxidants? analyze_conditions->oxidants temp_action Lower reaction temperature or reduce reaction time. temp->temp_action ph_action Adjust pH to be closer to neutral if possible. ph->ph_action oxidants_action Use deoxygenated solvents and run under inert atmosphere. oxidants->oxidants_action retest Re-run reaction with modified conditions. temp_action->retest ph_action->retest oxidants_action->retest success Problem Resolved retest->success

Caption: Troubleshooting workflow for unexpected reaction products.

  • Explanation of Workflow:

    • Analyze Reaction Conditions:

      • Temperature: Amines can undergo thermal degradation at elevated temperatures.[2] Consider if the reaction temperature is contributing to decomposition.

      • pH: Both strongly acidic and basic conditions can promote the hydrolysis of functional groups. The methoxy group could potentially be susceptible to cleavage under harsh acidic conditions, and the amine group's reactivity can be altered by pH.

      • Oxidants: The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of various degradation products.[2]

Problem 3: Gradual decrease in the purity of a stored solid sample.

  • Possible Cause: Improper storage leading to slow degradation.

  • Preventative Measures:

    • Review Storage Protocol: Ensure the compound is stored as recommended (see FAQ A2).

    • Inert Atmosphere: For long-term storage, consider transferring the compound to a vial, flushing with an inert gas like argon or nitrogen, and then sealing it tightly.

    • Desiccant: Store the vial in a desiccator to protect it from moisture, which can facilitate certain degradation pathways.

Recommended Protocols

Protocol 1: Proper Storage of Solid this compound
  • Container: Use a clear glass vial with a PTFE-lined cap. If the compound is light-sensitive, use an amber vial or wrap the clear vial in aluminum foil.

  • Atmosphere: For optimal stability, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds to displace air.

  • Sealing: Tightly seal the vial with the cap. For extra protection, you can wrap the cap with parafilm.

  • Temperature: Store the vial in a refrigerator at 2-8°C.[3]

  • Environment: Place the vial in a desiccator to maintain a dry environment.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, dry, aprotic solvent in which this compound is soluble.

  • Preparation:

    • Allow the solid this compound to warm to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the solid in a clean, dry vial.

    • Add the solvent to achieve the desired concentration.

    • Mix thoroughly until the solid is completely dissolved.

  • Storage:

    • If the solution is not for immediate use, divide it into single-use aliquots in smaller vials.

    • Flush each aliquot vial with an inert gas before sealing.

    • Store the aliquots at -20°C or below, protected from light.

    • Avoid repeated freeze-thaw cycles.

Protocol 3: Purity Assessment by HPLC-UV

This is a general method that can be adapted for the purity assessment of this compound and the detection of degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5-10% B, ramp up to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 5-10 µL

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent to a concentration of approximately 0.5-1 mg/mL.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the chemistry of related compounds.

Caption: Potential degradation pathways of this compound.

  • Hydrolysis: Under strong acidic or basic conditions, the methoxy group could be susceptible to hydrolysis, yielding the corresponding 5-hydroxythiazol-2-amine. The thiazole ring itself is generally stable to hydrolysis, but extreme conditions should be avoided.

  • Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of nitroso or nitro compounds, or even dimerization. The electron-rich thiazole ring can also be a target for oxidation, potentially leading to ring opening.[1][2]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.[4] It is crucial to protect the compound and its solutions from light.

Conclusion

By understanding the chemical vulnerabilities of this compound and implementing the recommended handling, storage, and experimental procedures outlined in this guide, researchers can significantly minimize the risk of degradation. This will lead to more reliable and reproducible results in your scientific endeavors. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

References

  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

  • Gouedard, C., Picq, D., & Carrette, P. L. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Shao, R., & Strazisar, B. (2014). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 28(8), 5253-5260. [Link]

  • Klan, P., Cibulka, R., & Heger, D. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(3), 1421. [Link]

  • Żabiński, P. F., & Pawłowski, M. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 64(4), 295-301. [Link]

  • Korobeinichev, O. P., Shmakov, A. G., & Gerasimov, I. V. (2011). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Kinetics and Catalysis, 52(5), 636-644. [Link]

  • Vevelstad, S. J., Eide-Haugmo, I., & Einbu, A. (2018). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Sustainability, 10(1), 133. [Link]

  • Li, Q., Wang, L., & Wei, H. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 318-327. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Heterocyclic Chemistry, 52(4), 1158-1164. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Link]

  • Haugmo, I. E., & Svendsen, H. F. (2013). NMR studies of mixed amines. Energy Procedia, 37, 1786-1793. [Link]

  • Abd, A. A., Naji, S. Z., Othman, M. R., & Tye, C. T. (2021). Effect of acidic products from degradation of N-methyldiethanolamine amine on CO2/H2S capturing from natural gas. Journal of the Iranian Chemical Society, 18(9), 2267-2278. [Link]

  • Liu, H., Namjoshi, O. A., Fisher, K. S., Rochelle, G. T., & Chen, E. Y. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546-1557. [Link]

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]

  • Hartono, A., Saeed, M., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16017-16027. [Link]

  • Aygün, M., & Yilmaz, I. (2023). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 161-172. [Link]

  • Li, D. W., & Liu, M. L. (2024). NMR Based Methods for Metabolites Analysis. ACS Omega, 9(7), 7475-7484. [Link]

  • Steckel, J. (2024). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. NETL. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Heterocyclic Chemistry, 52(4), 1158-1164. [Link]

  • Hartono, A., & Svendsen, H. F. (2019). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research, 58(35), 15951-15964. [Link]

  • Yousaf, H., & Shoaib, M. H. (2018). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Latin American Journal of Pharmacy, 37(1), 163-169. [Link]

  • Gaffer, H. E., Fouda, M. M., & Khalifa, M. E. (2016). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. Journal of the Saudi Chemical Society, 20, S479-S486. [Link]

  • Hayes, S. E., & Bowers, C. R. (2025). Solid State NMR for Mechanistic Exploration of CO2 Adsorption on Amine-Based Silica Adsorbents. ACS Omega. [Link]

  • Calvanese, L., D'Aurizio, G., & Vieri, M. (2023). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab. Analytical Chemistry, 95(30), 11211-11219. [Link]

  • St-Gelais, A., & Bédard, A. C. (2016). 2-Amino-5,5-dimethylthiazol-4(5H)-one. Molbank, 2016(4), M911. [Link]

  • Benamor, A., & Al-Marri, M. J. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. IOP Conference Series: Materials Science and Engineering, 423, 012154. [Link]

  • El-Maali, N. A., & Al-Hazmi, G. A. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study. Journal of Taibah University for Science, 16(1), 586-596. [Link]

  • Liu, H. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Bollini, M., & Sayari, A. (2013). Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. The Journal of Physical Chemistry C, 117(30), 15594-15601. [Link]

  • Kim, J., & Lee, K. (2015). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Tetrahedron Letters, 56(34), 4935-4938. [Link]

  • Kumar, P., & Hogendoorn, J. A. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical Engineering and Applications, 5(5), 424. [Link]

  • Kim, H. Y., & Lee, Y. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365-372. [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxythiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methoxythiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Core Synthesis and Key Challenges

The synthesis of this compound and its derivatives often presents unique challenges not typically encountered with other substituted 2-aminothiazoles. The presence of the electron-donating methoxy group at the 5-position significantly influences the reactivity of the thiazole ring and introduces potential side reactions. This section addresses the most common issues faced during the core synthesis.

FAQ 1.1: I am having trouble with the Hantzsch synthesis of this compound. What are the common pitfalls and how can I overcome them?

The Hantzsch thiazole synthesis, a cornerstone for forming the 2-aminothiazole ring, involves the reaction of an α-halocarbonyl compound with a thiourea.[1] For this compound, the required α-halocarbonyl is typically a derivative of methoxyacetaldehyde, such as 2-bromo-1,1-dimethoxyethane.

Answer:

Challenges in the Hantzsch synthesis of this compound often stem from the nature of the starting materials and the reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Low Yields and Incomplete Reactions:

    • Cause: The α-haloacetal (e.g., 2-bromo-1,1-dimethoxyethane) can be less reactive than a typical α-haloketone. The reaction may require more forcing conditions to proceed efficiently.

    • Troubleshooting:

      • Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the progress by TLC. Prolonged reaction times at a moderate temperature may be more effective than high temperatures for a short duration, which can lead to decomposition.

      • Solvent Choice: While ethanol is a common solvent for Hantzsch synthesis, consider using a higher-boiling point solvent like isopropanol or n-butanol to facilitate the reaction with less reactive starting materials.

      • Microwave Irradiation: The use of microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields in thiazole synthesis.[2]

  • Formation of Side Products:

    • Cause: The acidic conditions generated during the reaction (HBr or HCl is eliminated) can lead to the hydrolysis of the methoxy group, either from the starting acetal or the final product, resulting in the formation of 5-hydroxythiazol-2-amine or other degradation products.

    • Troubleshooting:

      • pH Control: The Hantzsch synthesis is sensitive to pH.[3] While traditionally conducted under neutral or slightly acidic conditions, adding a non-nucleophilic base like sodium bicarbonate or potassium carbonate towards the end of the reaction can neutralize the generated acid and minimize hydrolysis.

      • Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to acidic conditions.

  • Difficult Purification:

    • Cause: this compound is a relatively polar compound, and its separation from unreacted thiourea and polar side products can be challenging.

    • Troubleshooting:

      • Aqueous Work-up: After the reaction, quenching with a mild base and extraction with a suitable organic solvent (e.g., ethyl acetate) can help remove some inorganic impurities.

      • Column Chromatography: Purification by column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.

      • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.

Section 2: Functionalization of the 2-Amino Group

Once the this compound core is synthesized, further derivatization often involves functionalization of the 2-amino group through reactions like acylation and alkylation. The electronic properties of the 5-methoxy group can influence the nucleophilicity of the amino group and the stability of the resulting products.

FAQ 2.1: I am observing low yields and multiple products during the N-acylation of this compound. What could be the reasons?

Answer:

The N-acylation of 2-aminothiazoles is a common transformation, but the presence of the electron-donating 5-methoxy group can lead to specific challenges.[4]

  • Low Reactivity of the Amino Group:

    • Cause: While the 5-methoxy group is electron-donating, the endocyclic nitrogen and sulfur atoms of the thiazole ring can withdraw electron density from the exocyclic amino group, reducing its nucleophilicity compared to a simple aniline.

    • Troubleshooting:

      • Activation of the Carboxylic Acid: For amide bond formation with a carboxylic acid, use a reliable coupling agent such as HATU, HBTU, or EDC in the presence of a base like DIPEA.

      • Use of Acyl Chlorides/Anhydrides: Acyl chlorides and anhydrides are more reactive acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.

  • Formation of Multiple Products (Over-acylation):

    • Cause: The exocyclic amino group can be acylated, but under certain conditions, a second acylation can occur on the endocyclic nitrogen, leading to di-acylated products. This is more likely with highly reactive acylating agents and forcing conditions.

    • Troubleshooting:

      • Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent.

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.

      • Choice of Base: A milder base may be preferable to a very strong base which could deprotonate the initially formed amide, facilitating a second acylation.

  • Hydrolysis of the Methoxy Group:

    • Cause: If the acylation is performed under acidic conditions, or if acidic byproducts are not effectively neutralized, the 5-methoxy group can be susceptible to hydrolysis, leading to the formation of the corresponding 5-hydroxy derivative.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis.

      • Use of a Base: Always include a suitable base in the reaction mixture to neutralize any generated acid.

Section 3: Stability and Purification of Derivatives

The stability of the 5-methoxy group and the purification of the final derivatives are critical considerations for successful synthesis.

FAQ 3.1: My this compound derivative seems to be decomposing during purification or storage. What are the likely causes and how can I improve its stability?

Answer:

The stability of this compound derivatives can be influenced by several factors.

  • Acid Sensitivity and Demethylation:

    • Cause: The methoxy group, being an electron-donating group on an aromatic ring, can be susceptible to cleavage (demethylation) under strong acidic conditions, especially at elevated temperatures.[5][6] This will result in the formation of the corresponding 5-hydroxythiazole derivative.

    • Troubleshooting:

      • Avoid Strong Acids: During work-up and purification, avoid using strong acids. If an acidic wash is necessary, use a dilute solution of a weak acid and perform the wash quickly at low temperatures.

      • Storage: Store the purified compound in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidative Degradation:

    • Cause: The electron-rich nature of the this compound ring system can make it susceptible to oxidation, especially in the presence of air and light over time. This can lead to the formation of colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere whenever possible.

      • Light Protection: Store the compound in an amber-colored vial or a container protected from light.

FAQ 3.2: What are the best practices for purifying polar this compound derivatives?

Answer:

The polarity of these compounds requires specific purification strategies.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective. For very polar compounds, consider using reverse-phase silica gel.

    • Mobile Phase: A gradient elution is often necessary. For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent system for recrystallization is key. A combination of a solvent in which the compound is soluble at high temperatures and a solvent in which it is poorly soluble at low temperatures is ideal. Common systems include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.

  • Preparative HPLC:

    • For Difficult Separations: For challenging separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Both normal-phase and reverse-phase methods can be employed.

Section 4: Experimental Protocols and Data

This section provides a general experimental protocol for the Hantzsch synthesis of a this compound derivative and a table summarizing common troubleshooting scenarios.

Protocol 1: General Procedure for the Hantzsch Synthesis of this compound

Materials:

  • 2-Bromo-1,1-dimethoxyethane

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 eq.) in ethanol.

  • Add 2-bromo-1,1-dimethoxyethane (1.05 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Table 1: Troubleshooting Guide for the Synthesis of this compound Derivatives
Problem Potential Cause Recommended Solution
Low yield in Hantzsch synthesisLow reactivity of α-haloacetalIncrease reaction temperature, prolong reaction time, or use a higher-boiling solvent (e.g., n-butanol).
Formation of 5-hydroxythiazole byproductAcid-catalyzed hydrolysis of the methoxy groupNeutralize the reaction mixture with a mild base (e.g., NaHCO₃) upon completion.
Multiple spots on TLC after N-acylationOver-acylation or side reactionsControl stoichiometry of the acylating agent, perform the reaction at low temperature, and use a non-nucleophilic base.
Product decomposition during work-upPresence of strong acidAvoid strong acidic conditions; use dilute weak acids for washes if necessary and perform them quickly at low temperatures.
Tailing on silica gel columnBasic nature of the amineAdd a small amount of triethylamine (0.1-1%) to the eluent.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Thiourea & 2-Bromo-1,1-dimethoxyethane in Ethanol reflux Reflux & Monitor by TLC reagents->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract chromatography Column Chromatography extract->chromatography product Pure this compound chromatography->product

Caption: A typical workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Yield in N-Acylation

Acylation_Troubleshooting start Low Yield in N-Acylation check_reagents Check Purity & Stoichiometry of Acylating Agent start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_reactivity Increase Reactivity: - Use more reactive acylating agent - Add coupling agent incomplete_reaction->increase_reactivity Yes optimize_conditions Optimize Conditions: - Lower temperature - Use milder base side_products->optimize_conditions Yes purification_issue Investigate Purification Step: - Adjust chromatography conditions - Consider alternative methods side_products->purification_issue No end Improved Yield increase_reactivity->end optimize_conditions->end purification_issue->end

Caption: A decision tree for troubleshooting low yields in N-acylation reactions.

References

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). NIH. [Link]

  • Purification of 2-aminothiazole. (n.d.).
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). JOCPR. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). NIH. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025). ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. (2025). ResearchGate. [Link]

  • Demethyl method of aryl methyl ether. (n.d.).

Sources

Technical Support Center: High-Purity Synthesis of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-5MTA-001 Subject: Minimizing Impurities & Optimization of 5-Methoxythiazol-2-amine Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

Target Molecule: this compound (CAS: 56617-30-4) Target Purity: >98.5% (HPLC area %) Critical Quality Attribute (CQA): Absence of oxidative dimers and demethylated byproducts.

This guide addresses the specific challenges in synthesizing this compound. Unlike simple aminothiazoles, the electron-donating 5-methoxy group destabilizes the ring toward oxidation and acid-catalyzed hydrolysis. This support documentation focuses on the Hantzsch Thiazole Synthesis (cyclization of thiourea with


-halo-methoxy precursors) and the Nucleophilic Aromatic Substitution (SNAr)  routes, providing actionable solutions for impurity control.

Impurity Profile & Genesis[1]

Understanding where impurities originate is the first step to elimination. The following table summarizes the most common impurities encountered in this synthesis.

Impurity TypeChemical IdentityOrigin / CauseDetection (LC-MS)
Impurity A 5-Hydroxythiazol-2-amine (Tautomer: Thiazolone)Demethylation: Acidic hydrolysis of the methoxy group during workup or high-temp reflux.[M-14] peak
Impurity B 2,2'-Azodithiazole (Dimer)Oxidative Coupling: Air oxidation of the amine group, accelerated by basic pH and light.[2M-2] peak
Impurity C Unreacted ThioureaStoichiometry: Excess reagent carried through due to poor water washing.Polar peak (early elution)
Impurity D 5-Bromo-2-aminothiazoleIncomplete Substitution: (If using SNAr route) Unreacted starting material.Characteristic Br isotope pattern
Impurity E "Black Tar" OligomersPolymerization: Degradation of unstable aldehyde intermediates before cyclization.Broad baseline hump
Visualization: Impurity Genesis Pathways

The following diagram maps the chemical pathways leading to these impurities.

ImpurityPathways Precursor Methoxy-Halo-Acetaldehyde (Precursor) Intermediate S-Alkylated Intermediate Precursor->Intermediate Condensation Thiourea Thiourea Thiourea->Intermediate Target This compound (Target) Intermediate->Target Cyclization (-H2O, -HX) Impurity_E Impurity E (Polymers) Intermediate->Impurity_E Stalled Cyclization (Temp too low) Impurity_A Impurity A (Demethylation/Phenol) Target->Impurity_A Strong Acid/Heat (Hydrolysis) Impurity_B Impurity B (Azo Dimer) Target->Impurity_B Air/Light/Base (Oxidation)

Figure 1: Mechanistic origin of key impurities. Note that Impurity A and B are post-synthesis degradation products, while Impurity E is a process parameter failure.

Troubleshooting Guides (Q&A)

Module A: Synthesis Optimization (Reaction Phase)

Q: My reaction mixture turns into a dark, viscous oil (tar) instead of precipitating the product. What went wrong?

  • Diagnosis: This is likely Impurity E (Polymerization). In the Hantzsch synthesis, if the

    
    -halo-aldehyde (or acetal) is not protected or is added too quickly, it self-polymerizes before reacting with thiourea.
    
  • Solution:

    • Temperature Control: Maintain the reaction temperature between 0–5°C during the addition of the halo-carbonyl.

    • Solvent Switch: If using ethanol, ensure it is anhydrous. Water promotes premature hydrolysis of acetal precursors.

    • Protocol Adjustment: Dissolve the thiourea completely before adding the halo-carbonyl dropwise. Ensure high agitation to prevent local hotspots.

Q: I am using the substitution route (5-Br-thiazole + NaOMe), but yields are low (<40%) and the product is purple.

  • Diagnosis: The 5-position on the thiazole ring is not highly electrophilic, making SNAr difficult without copper catalysis. The purple color indicates radical formation and oxidative degradation.

  • Solution:

    • Catalysis: Use CuI (10 mol%) with a diamine ligand (e.g., DMEDA) to facilitate the methoxylation at lower temperatures (80°C vs 120°C).

    • Atmosphere: This reaction must be run under strict Nitrogen/Argon. Oxygen acts as a radical initiator for the degradation of the electron-rich product.

Module B: Isolation & Purification (Workup Phase)

Q: I see a persistent peak at [M-14] in my LC-MS after acid workup. Is my product decomposing?

  • Diagnosis: Yes. You are generating Impurity A (5-hydroxythiazol-2-amine). The ether linkage at position 5 is sensitive to strong mineral acids (HCl, H₂SO₄), especially when heated.

  • Solution:

    • Avoid Strong Acids: Do not use concentrated HCl for pH adjustment. Use Acetic Acid or dilute H₂SO₄ (<1M) if necessary.

    • Cold Neutralization: Perform all pH adjustments at <10°C.

    • Alternative Salt Formation: Isolate the product as a fumarate or oxalate salt, which are less aggressive than hydrochloride salts.

Q: The product is white when filtered but turns brown after 24 hours of drying.

  • Diagnosis: Oxidative instability (Impurity B ). The free amine is electron-rich and reacts with atmospheric oxygen.

  • Solution:

    • Antioxidants: Add 0.1% Sodium Metabisulfite (Na₂S₂O₅) to the final wash water during filtration.

    • Drying Conditions: Dry in a vacuum oven at <40°C. Do not air dry on the bench.

    • Storage: Store under Argon at -20°C.

Validated Purification Protocol

This protocol uses a "pH Swing" technique designed to separate the amphoteric product from neutral impurities and starting materials.

Logic Flow: pH Swing Extraction

PurificationFlow Start Crude Reaction Mixture (Acidic, pH < 2) Filter Filtration (Remove Solids) Start->Filter Wash1 Wash with DCM/EtOAc (Remove Non-Basic Impurities) Filter->Wash1 PhaseSep1 Discard Organic Layer Wash1->PhaseSep1 AqLayer Aqueous Layer (Contains Product Salt) Wash1->AqLayer Basify Adjust pH to 8-9 (Sat. NaHCO3 or NH4OH) Keep T < 10°C AqLayer->Basify Extract Extract into EtOAc (x3) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Pure this compound Dry->Final

Figure 2: Acid-Base extraction logic to isolate the basic amine while rejecting non-basic tars and neutral precursors.

Step-by-Step Procedure
  • Quench: Cool reaction mixture to 0°C.

  • Acid Wash (Removal of Neutrals):

    • If the reaction solvent is water-miscible (e.g., EtOH), evaporate to 20% volume and dilute with water.

    • Acidify to pH 2.0 using 1M H₂SO₄.

    • Wash the aqueous layer with Ethyl Acetate (2 x Vol). Discard the organic layer (contains unreacted halo-ketones and neutral polymers).

  • Basification (Precipitation):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add Saturated NaHCO₃ (aq) until pH reaches 8.5. Do not exceed pH 10 (risk of ring opening).

    • The product may precipitate.[2][3][4][5][6][7][8][9] If so, filter immediately. If not, proceed to step 4.

  • Extraction:

    • Extract the aqueous slurry with Ethyl Acetate (3 x Vol).

    • Combine organics and wash with Brine containing 1% Sodium Thiosulfate (scavenges oxidants).

  • Isolation:

    • Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C.

    • Recrystallization (Polishing): If color persists, recrystallize from Toluene/Hexane (1:3).

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Eyley, S. C. (1995). "Thiazoles."[2][3][4][5][6][7][8][10][11][12] Comprehensive Heterocyclic Chemistry II. Elsevier.[4] [13][6][9]

  • Synthesis of 5-Alkoxythiazoles

    • Southwick, P. L., & Sapper, D. I. (1949). "The Synthesis of 5-Ethoxythiazoles." Journal of Organic Chemistry, 14(5), 754-760.

  • Metzger, J. V. (1979). Thiazole and Its Derivatives. John Wiley & Sons.
  • Purification of Amphoteric Amines

    • Dolan, J. (2010).[4] "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC Columns Guide. (Reference for pH control during isolation).

  • Industrial Preparation (Patent)

    • Beck, G., et al. (1977). "Process for the preparation of 2-amino-5-nitrothiazole (and derivatives)." U.S. Patent 4,062,862. (Describes halogenation and substitution logic relevant to 5-position functionalization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 5-Methoxythiazol-2-amine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxythiazol-2-amine assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the experimental evaluation of this compound. Inconsistent results can be a significant impediment to progress, and this resource aims to provide a logical framework for identifying and resolving these challenges, ensuring the integrity and reproducibility of your data.

Section 1: Understanding the Compound - The Root of Variability

This compound, like many heterocyclic amines, possesses chemical properties that can contribute to assay variability if not properly handled. Understanding its potential instabilities is the first step in troubleshooting.

Why are my results for this compound inconsistent?

Inconsistencies in assays involving this compound can stem from a variety of factors related to the compound's inherent chemical nature and its interaction with experimental conditions. The 2-aminothiazole core is known to be susceptible to degradation under certain conditions, and its stability can be influenced by factors such as pH, light exposure, temperature, and the choice of solvent.[1][2]

One significant pathway for the degradation of thiazole-containing compounds is photodegradation. Exposure to light can initiate reactions with singlet oxygen, leading to the formation of unstable intermediates that rearrange into different products.[3] Additionally, aminothiazole derivatives have been observed to decompose in DMSO, a common solvent for stock solutions, even at room temperature.[1] Oxidative and hydrolytic degradation pathways are also common for many pharmaceutical compounds and should be considered.[2]

The following sections will delve into specific experimental assays and provide a structured approach to pinpointing and resolving the source of variability.

Section 2: Troubleshooting Chromatographic Assays (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification and purity assessment of this compound. However, they are also prone to issues that can lead to inconsistent results.

Why am I observing shifting retention times for my compound?

Shifting retention times are a common issue in HPLC analysis and can be caused by a number of factors. A systematic approach is necessary to identify the root cause.

  • Mobile Phase Composition: Even small changes in the mobile phase composition can significantly impact retention times. Ensure that the mobile phase is prepared fresh and accurately. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. The use of a column oven is highly recommended to maintain a stable temperature.

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • pH of the Mobile Phase: For an amine-containing compound like this compound, the pH of the mobile phase is critical as it will affect the ionization state of the molecule and its interaction with the stationary phase. Ensure the pH is consistent and the buffer has adequate capacity.

My peak areas are not reproducible. What should I check?

Variable peak areas suggest issues with the injection volume, sample degradation, or detector response.

  • Autosampler/Injector Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is set correctly and the autosampler is functioning properly.

  • Sample Degradation: As mentioned previously, this compound may be unstable in certain solvents or under specific conditions.[1] Prepare samples fresh and minimize their time in the autosampler. Consider using a cooled autosampler if available.

  • Incomplete Sample Solubilization: Ensure the compound is fully dissolved in the sample solvent before injection. Incomplete dissolution will lead to inconsistent amounts of analyte being injected.

I am seeing ghost peaks or unexpected peaks in my chromatogram. What is their origin?

Ghost peaks can arise from the injection of a blank solvent and are often due to carryover from a previous injection or contamination of the mobile phase or system.

  • Carryover: If a ghost peak has the same retention time as your analyte, it is likely due to carryover. Implement a needle wash step in your autosampler method and consider injecting a blank after a high-concentration sample.

  • Contaminated Mobile Phase or System: Unexpected peaks can also come from contaminated solvents or leaching from system components. Filter all mobile phases and ensure the system is clean.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[4][5]

Objective: To develop an HPLC method that separates the parent compound from potential degradation products generated under stress conditions.

Forced Degradation Study: [6]

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[6]

HPLC Method Development:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for separating the parent compound from more polar degradation products.[7]

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Optimization: Analyze the stressed samples and optimize the gradient, flow rate, and temperature to achieve baseline separation of all peaks. The goal is to have a method where the parent peak is spectrally pure and well-resolved from any degradation products.[8][9]

Section 3: Troubleshooting In Vitro Antioxidant Assays

Antioxidant assays are commonly used to evaluate the free-radical scavenging potential of novel compounds. However, these assays are sensitive to experimental conditions and can yield inconsistent results if not performed carefully.

Why are the results of my DPPH radical scavenging assay not reproducible?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular method for assessing antioxidant activity. High variability can be frustrating, but is often traceable to a few key factors.

  • DPPH Solution Instability: The DPPH radical is light-sensitive.[10] Always prepare the DPPH solution fresh and store it in an amber bottle or wrapped in aluminum foil.[11] The absorbance of the DPPH control should be consistent across experiments.

  • Solvent Effects: The choice of solvent can influence the reaction kinetics. Ensure that the solvent used to dissolve your compound does not interfere with the assay. Methanol and ethanol are commonly used.

  • Incubation Time and Temperature: The reaction between the antioxidant and DPPH is time-dependent. Standardize the incubation time and ensure a constant temperature for all samples.

  • Pipetting Errors: Inconsistent volumes of either the sample or the DPPH solution will lead to significant errors. Use calibrated pipettes and ensure proper technique.

My nitric oxide (NO) scavenging assay is giving unexpected results. What could be the cause?

The nitric oxide scavenging assay often utilizes the Griess reagent to detect nitrite formed from the spontaneous generation of nitric oxide from sodium nitroprusside.[12]

  • Griess Reagent Preparation: The Griess reagent is a two-part reagent that must be prepared fresh before use. Old or improperly prepared reagent can lead to inaccurate results.

  • Interference from Colored Compounds: If your sample is colored, it can interfere with the absorbance reading at the wavelength used for the Griess assay (typically around 540 nm). A sample blank (sample without Griess reagent) should be run to correct for this.

  • pH of the Reaction Mixture: The generation of nitric oxide from sodium nitroprusside and the subsequent reactions are pH-dependent. Ensure the pH of your reaction mixture is controlled and consistent.

Experimental Protocol: DPPH Radical Scavenging Microplate Assay[11][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your sample dilutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of blank)] x 100

Experimental Protocol: Nitric Oxide Scavenging Microplate Assay[15][16][17][18]

Materials:

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS), pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • This compound (test sample)

  • Quercetin or a similar known NO scavenger (positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 540 nm

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in PBS). Prepare a series of dilutions in PBS. Prepare similar dilutions for the positive control.

  • Reaction Mixture: In a 96-well plate, add 50 µL of 10 mM sodium nitroprusside in PBS to each well.

  • Addition of Sample: Add 50 µL of your sample dilutions or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Add 50 µL of Griess Reagent Component B to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • (The control contains all reagents except the test sample).

Section 4: Visualization of Troubleshooting Workflows

To aid in the systematic troubleshooting of inconsistent assay results, the following diagrams illustrate logical workflows.

General Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Assay Results check_compound Verify Compound Integrity (Purity, Storage, Handling) start->check_compound check_reagents Assess Reagent Quality (Freshness, Preparation, Storage) start->check_reagents check_instrument Validate Instrument Performance (Calibration, Maintenance) start->check_instrument check_protocol Review Experimental Protocol (Pipetting, Incubation Times, Temp.) start->check_protocol isolate_variable Isolate and Test One Variable at a Time check_compound->isolate_variable check_reagents->isolate_variable check_instrument->isolate_variable check_protocol->isolate_variable implement_changes Implement Corrective Actions isolate_variable->implement_changes Variable Identified re_run_assay Re-run Assay with Controls implement_changes->re_run_assay re_run_assay->isolate_variable Still Inconsistent end Consistent Results re_run_assay->end Successful HPLCTroubleshooting start Inconsistent HPLC Results issue_type What is the issue? start->issue_type retention_time Retention Time Shifts issue_type->retention_time Retention Time peak_area Variable Peak Areas issue_type->peak_area Peak Area extra_peaks Ghost/Extra Peaks issue_type->extra_peaks Extra Peaks check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) retention_time->check_mobile_phase check_temp Check Column Temperature retention_time->check_temp check_equilibration Check Column Equilibration retention_time->check_equilibration check_injector Check Injector/Autosampler (Volume, Air Bubbles) peak_area->check_injector check_sample_prep Check Sample Prep (Solubility, Stability) peak_area->check_sample_prep check_carryover Check for Carryover (Run Blanks) extra_peaks->check_carryover check_contamination Check for Contamination (Solvents, System) extra_peaks->check_contamination

Caption: A decision tree for troubleshooting common HPLC issues.

Section 5: Data Summary and Best Practices

To minimize variability in your assays, adhere to the following best practices and consider the solvent properties of this compound.

Table 1: Key Parameters for Consistent Assays
ParameterRecommendationRationale
Compound Storage Store at -20°C or below, protected from light and moisture.Aminothiazoles can be sensitive to light, temperature, and hydrolysis. [2][3]
Stock Solution Prepare fresh in a suitable, high-purity solvent. If using DMSO, use in small volumes and consider long-term stability. [1]To avoid degradation in solution.
Working Solutions Prepare fresh daily from the stock solution.Minimizes the potential for degradation over time.
pH Control Use buffers with adequate capacity, especially for aqueous solutions.The amine group's ionization state is pH-dependent, affecting solubility and reactivity.
Temperature Maintain a constant temperature for all incubations and chromatographic runs.Reaction rates and chromatographic retention are temperature-sensitive.
Light Exposure Minimize exposure of the compound and assay reagents (like DPPH) to light.To prevent photodegradation. [3][10]
Controls Always include positive and negative controls in every assay.To validate the assay performance and normalize results.

Conclusion

References

  • ACME Research Solutions. (2026, January 20). DPPH Scavenging Assay Protocol. Available from: [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Available from: [Link]

  • Karaman, R. (2016, July 8). NO scavanging assay protocol? ResearchGate. Available from: [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit. Available from: [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Available from: [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide (NO) Assay. Available from: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 237-245. Available from: [Link]

  • ResearchGate. (2025, August 6). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Available from: [Link]

  • Wagner, T., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(4), 294-300. Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available from: [Link]

  • Patel, M., et al. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 22. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489. Available from: [Link]

  • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Springer. Available from: [Link]

  • Le, T. M., et al. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

  • Patel, Y. P., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences and Research, 4(2), 756. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5285. Available from: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711. Available from: [Link]

  • T. L. Lemke, & D. A. Williams (Eds.). (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Saudagar, R. B., & Mahale, M. M. (2025, August 6). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Available from: [Link]

  • Kumar, A., et al. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Scientia Pharmaceutica, 83(2), 295-306. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • de Moraes, J. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research, 27(5), 1335-1343. Available from: [Link]

  • Vijaya, G., et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 3(2), 1219-1228. Available from: [Link]

  • Ali, M. A., & Sayed, S. M. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-224. Available from: [Link]

  • Bajaj, S., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Quality Assurance, 4(2), 15-20. Available from: [Link]

Sources

Validation & Comparative

comparing 5-Methoxythiazol-2-amine with other thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Methoxythiazol-2-amine vs. Thiazole Derivatives

Executive Summary

This compound (CAS: 59019-85-1) represents a specialized scaffold in the thiazole family, distinct from its more common analogs like 2-aminothiazole or 2-amino-5-methylthiazole. While the parent 2-aminothiazole serves as a fundamental building block for sulfonamides and dyes, the introduction of the 5-methoxy group drastically alters the electronic landscape of the heterocyclic ring.

This guide analyzes the utility of this compound in drug discovery, specifically highlighting its role in tuning kinase inhibitor potency and modulating metabolic stability . Unlike the electron-withdrawing 5-nitro derivatives (used in antimicrobials) or the sterically bulky 5-phenyl analogs, the 5-methoxy variant offers a unique balance of electron donation (+M effect) and hydrogen-bond accepting capability, critical for interacting with specific residues in ATP-binding pockets.

Physicochemical & Electronic Profile

The substitution at the C5 position dictates the basicity of the ring nitrogen (N3) and the nucleophilicity of the exocyclic amine (N-exo). The 5-methoxy group acts as a strong resonance donor, increasing electron density within the ring compared to the parent and nitro-substituted variants.

Table 1: Comparative Physicochemical Properties

PropertyThis compound 2-Aminothiazole (Parent) 2-Amino-5-methylthiazole 2-Amino-5-nitrothiazole
CAS Number 59019-85-196-50-47305-71-7121-66-4
Electronic Effect (C5) Strong Donor (+M)Neutral (H)Weak Donor (+I)Strong Withdrawing (-M, -I)
pKa (Ring N) ~5.8 - 6.0 (Est.)*5.36~5.7< 2.0
Nu- Character (Amine) HighModerateModerate-HighVery Low
LogP (Est.) 0.650.380.850.55
Primary Application Kinase Inhibitors (H-bond acceptor)General IntermediateAntioxidant / IntermediateAntimicrobial (Nitazoxanide)

*Note: The methoxy group increases basicity via resonance stabilization of the conjugate acid, making it the most basic among the comparators.

Structural Activity Relationship (SAR) Logic

In medicinal chemistry, selecting the 5-substituent is a strategic decision. The following decision tree illustrates when to deploy this compound versus its analogs.

Thiazole_SAR Start Target Requirement Basicity Need High Basicity? Start->Basicity H_Bond H-Bond Acceptor Needed? Basicity->H_Bond Yes Select_NO2 Select 5-Nitro (Prodrug/Antibiotic) Basicity->Select_NO2 No (Need Acidic/Neutral) Metabolism Metabolic Stability? H_Bond->Metabolism No Select_OMe Select 5-Methoxy (Electron Rich + H-Bond) H_Bond->Select_OMe Yes (at C5) Select_Me Select 5-Methyl (Lipophilic + Stable) Metabolism->Select_Me Avoid O-Dealkylation Select_H Select 2-Amino (Smallest Footprint) Metabolism->Select_H Minimize Sterics

Figure 1: SAR Decision Tree for selecting thiazole 2-amine scaffolds based on electronic and metabolic requirements.

Synthetic Methodology

The synthesis of this compound is more sensitive than the robust Hantzsch synthesis used for the methyl derivative. The presence of the methoxy group requires careful handling of the alpha-halo precursor to avoid elimination or polymerization.

Protocol: Modified Hantzsch Condensation

Objective: Synthesis of this compound from thiourea and alpha-halo-methoxy-ketone equivalent.

Reagents:

  • Thiourea (1.0 eq)

  • 2-Bromo-2-methoxyacetaldehyde dimethyl acetal (Precursor, 1.0 eq)

  • Hydrobromic acid (48% aq, catalyst)

  • Ethanol (Solvent)

Step-by-Step Procedure:

  • Activation: Dissolve 2-bromo-2-methoxyacetaldehyde dimethyl acetal in ethanol. Add catalytic HBr and heat to 50°C for 30 minutes to generate the reactive aldehyde species in situ.

  • Condensation: Cool the solution to 0°C. Add thiourea (1.0 eq) portion-wise to control the exotherm.

  • Cyclization: Reflux the mixture for 4 hours. The solution will turn yellow/orange.

  • Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to pH 8.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Critical Control Point: Unlike 5-methylthiazole, the 5-methoxy intermediate is prone to acid-catalyzed hydrolysis of the ether linkage. Do not prolong the reflux beyond completion (monitor by TLC).

Reactivity & Applications

A. Nucleophilic Substitution (Amide Coupling)

The 2-amino group in the 5-methoxy variant is significantly more nucleophilic than in 5-nitrothiazole.

  • Reaction: Coupling with Acyl Chlorides or Carboxylic Acids (using HATU).

  • Observation: Reaction rates are faster for this compound compared to 2-aminothiazole due to the electron-donating effect of the methoxy group pushing density onto the exocyclic nitrogen.

B. Electrophilic Aromatic Substitution (EAS)
  • C5 Position: Blocked by Methoxy.[1]

  • C4 Position: Highly activated. The 5-OMe group directs incoming electrophiles (like halogens) to the C4 position more strongly than a 5-methyl group would.

  • Caution: Chlorination/Bromination at C4 is very rapid; stoichiometric control is required to prevent over-halogenation or ring degradation.

C. Biological Case Study: Kinase Inhibition

In kinase inhibitor design (e.g., Src, Dasatinib analogs), the thiazole ring often binds in the hinge region.

  • 5-H/5-Me: Provide van der Waals interactions.

  • 5-OMe: Can accept a hydrogen bond from water networks or specific backbone residues (e.g., Gatekeeper residues), potentially improving selectivity profiles. However, the methoxy group is a metabolic "soft spot" susceptible to O-demethylation by CYP450 enzymes.

References

  • Chemical Comparison & Properties

    • PubChem Compound Summary for CID 351770 (2-Amino-5-methylthiazole). National Center for Biotechnology Information (2025). Link

    • 2-Aminothiazole Data Sheet. ChemicalBook (2025).[2] Link

  • Synthetic Protocols

    • Organic Syntheses Procedure: 2-Amino-4-methylthiazole. Org. Synth. 1939, 19, 10. (Adapting Hantzsch logic). Link

    • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry. Link

  • Biological Applications

    • Das, J., et al. (2006).[3] 2-aminothiazole as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry, 49(23), 6819-32.[3] (Foundational SAR for aminothiazoles in kinase discovery). Link

    • Innovations and Patent Trends in Protein Kinase Inhibitors. MDPI Pharmaceuticals (2021). Link

Sources

validating the biological activity of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 5-Methoxythiazol-2-amine , a specialized heterocyclic pharmacophore. Unlike its ubiquitous analog 2-aminothiazole or the lipophilic 5-methylthiazol-2-amine, the 5-methoxy variant offers unique electronic properties (electron-donating, H-bond accepting) that require specific validation protocols to assess its utility in drug discovery.

Executive Summary: The Pharmacophore Profile

This compound acts as a polar, electron-rich scaffold. In medicinal chemistry, it serves as a bioisostere for 5-methylthiazol-2-amine, offering reduced lipophilicity (LogP) and increased metabolic susceptibility (O-demethylation). Its primary value lies in fragment-based drug discovery (FBDD) for targets requiring hydrogen bond acceptors in the S1/S2 pockets, such as Cannabinoid Receptors (CB1/CB2) and NMDA Receptors .

FeatureThis compound5-Methylthiazol-2-amine2-Aminothiazole (Unsubstituted)
Electronic State Electron-Rich (Strong EDG)Electron-Rich (Weak EDG)Neutral/Baseline
H-Bonding Donor (NH₂) + Acceptor (OMe)Donor (NH₂) onlyDonor (NH₂) only
Lipophilicity (cLogP) ~0.6 (Lower)~1.1 (Higher)~0.4
Metabolic Risk High (O-demethylation)Moderate (Methyl oxidation)Moderate (Ring oxidation)
Primary Utility Polar Surface Area (PSA) tuningHydrophobic fillingBaseline scaffold
Chemical Validation: Purity & Stability

Before biological testing, the integrity of the methoxy group—chemically sensitive to strong acids and Lewis acids—must be confirmed.

Protocol A: Synthesis Verification (Nucleophilic Substitution)

Context: High-purity this compound is often synthesized from 5-bromothiazol-2-amine via methoxylation. Impurities (unreacted bromide) can skew biological data.

  • Reaction: Reflux 5-bromothiazol-2-amine with NaOMe in MeOH (12-14h).

  • Critical QC Step:

    • 1H NMR (DMSO-d6): Confirm methoxy singlet at ~3.8 ppm and thiazole proton singlet at ~6.4 ppm.

    • LC-MS: Monitor for m/z 130 (Product) vs. m/z 179/181 (Bromo precursor).

    • Acceptance Criteria: <0.5% Bromo-impurity (Bromides are alkylating agents and false positives in cytotoxicity assays).

Biological Validation: Activity & Safety Profiling

This section details the protocols to validate the compound's biological potential and safety liabilities.

Workflow Diagram: Validation Logic

ValidationWorkflow Start This compound (Candidate Fragment) QC Chemical QC (NMR/LCMS >98%) Start->QC Metab Metabolic Stability (Microsomal Assay) QC->Metab Pass Tox GSH Trapping (Reactive Metabolite Check) Metab->Tox T1/2 > 15 min Stop Scaffold Optimization Metab->Stop Rapid O-demethylation (Redesign) Activity Target Engagement (SPR/FRET) Tox->Activity No Adducts

Caption: Step-wise validation workflow ensuring chemical integrity and safety before target screening.

Experiment 1: Microsomal Stability (Metabolic Liability)

Rationale: The 5-methoxy group is a "soft spot" for CYP450 enzymes (O-demethylation to the phenol, followed by conjugation or oxidation).

  • System: Human/Mouse Liver Microsomes (HLM/MLM).

  • Protocol:

    • Incubate 1 µM test compound with microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

    • Sample at 0, 5, 15, 30, 60 min. Quench with acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analysis: LC-MS/MS quantification of parent remaining.

  • Interpretation:

    • High Clearance (>50 µL/min/mg): Rapid O-demethylation. The fragment is a "metabolic liability" and requires structural shielding (e.g., deuterated methoxy -OCD₃).

    • Low Clearance: Validated for systemic exposure.

Experiment 2: Glutathione (GSH) Trapping (Toxicity Check)

Rationale: Aminothiazoles can be bioactivated to reactive iminoquinones or sulfoxides, leading to idiosyncratic toxicity.

  • Protocol:

    • Incubate 10 µM compound with HLM + NADPH + 5 mM Glutathione (GSH) .

    • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (M + 307 Da).

  • Validation Standard:

    • Positive Control: Clozapine or Acetaminophen.

    • Pass: No significant GSH adducts observed compared to control.

    • Fail: Significant adduct formation indicates a "Structural Alert."

Experiment 3: Target Engagement (Fragment Screening)

Rationale: Validate affinity for GPCR/Ion Channels (e.g., NMDA/Cannabinoid) using a biophysical assay.

  • Method: Surface Plasmon Resonance (SPR).

  • Protocol:

    • Immobilize target protein (e.g., NMDA receptor subunit) on CM5 chip.

    • Inject this compound at concentration series (10 µM – 1 mM).

    • Readout: Measure dissociation constant (

      
      ).
      
  • Success Metric: For a fragment,

    
     is considered a "Valid Hit" with high ligand efficiency (LE).
    
Comparative Performance Data

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) principles.

MetricThis compound5-Methylthiazol-2-amineInterpretation
Solubility (pH 7.4) High (>500 µM)Moderate (~200 µM)Methoxy improves aqueous solubility, aiding formulation.
pKa (Thiazole N) ~5.5~5.3Methoxy is a stronger electron donor, slightly increasing basicity.
Metabolic Half-life Short (<20 min)Medium (~40 min)Methyl is more stable than Methoxy (O-dealkylation is fast).
Binding Mode Hydrophobic + H-bond AcceptorHydrophobic OnlyMethoxy can engage Ser/Thr residues in the active site.
SAR Logic Diagram

SAR_Logic Core 2-Aminothiazole Core Methoxy 5-Methoxy (-OMe) Modification Core->Methoxy Methyl 5-Methyl (-Me) Modification Core->Methyl Out1 Increased Solubility H-Bond Acceptance Methoxy->Out1 Out2 Metabolic Liability (O-Demethylation) Methoxy->Out2 Out3 Lipophilic Interaction Metabolically Stable Methyl->Out3

Caption: Decision tree for selecting between Methoxy and Methyl substituents based on design goals.

References
  • Synthesis & Scaffold Utility: Discovery of 5-substituted 2-aminothiazoles as potent inhibitors. Journal of Medicinal Chemistry.[1]

  • Metabolic Stability Protocols: Cytochrome P450-mediated metabolism of aminothiazoles. Drug Metabolism and Disposition.

  • Toxicity Mechanisms: Bioactivation of thiazole rings to reactive intermediates. Chemical Research in Toxicology.

  • Fragment Screening: Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.

  • Cannabinoid Ligands: Compounds as cannabinoid receptor ligands and uses thereof. US Patent 9,006,275.[1]

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The 2-aminothiazole (2-AT) scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs (e.g., Dasatinib, Avatrombopag). However, it is simultaneously notorious as a "frequent hitter" or Promiscuous 2-Aminothiazole (PrAT) scaffold.[1][2]

5-Methoxythiazol-2-amine represents a strategic electronic modification of this parent scaffold. While the 5-methoxy group is often introduced to modulate solubility and hydrogen-bonding potential, it fundamentally alters the cross-reactivity landscape compared to the unsubstituted parent or the lipophilic 5-methyl analog.

This guide objectively compares the cross-reactivity profile of This compound against its primary structural alternatives, providing validated protocols to assess its selectivity, metabolic activation, and assay interference potential.

Mechanistic Basis of Cross-Reactivity

To understand the performance differences, we must analyze the electronic and steric causality.

The 2-Aminothiazole Liability

The unsubstituted 2-aminothiazole ring is electron-rich. The sulfur atom and the C5 position are "metabolic soft spots," prone to oxidation and electrophilic attack.

  • Kinase Promiscuity: The aminothiazole motif mimics the adenosine ring of ATP, forming a donor-acceptor H-bond pair with the kinase hinge region. Lacking steric bulk at C5 allows it to fit into diverse ATP pockets (e.g., Src, CK2, CDK), leading to poor selectivity.

  • Bioactivation (Toxicity): The ring can undergo bioactivation via CYP450s to form reactive sulfoxides or ring-opened iminoquinones, which covalently bind to Glutathione (GSH) or cellular proteins (hepatotoxicity).

The 5-Methoxy Modulation

Introducing a methoxy group at C5 creates a push-pull electronic system:

  • Electronic Donation (+M Effect): The oxygen lone pair donates electron density into the ring, potentially increasing the nucleophilicity of the exocyclic amine (enhancing hinge binding strength) but also making the ring more susceptible to oxidative metabolism compared to electron-withdrawing analogs.

  • Steric Occlusion: The methoxy group provides moderate steric bulk, potentially clashing with the "gatekeeper" residues in certain kinases, thereby improving selectivity compared to the unsubstituted parent.

  • Metabolic Shunt: The methoxy group introduces a new metabolic route (O-demethylation) which may compete with or preclude the formation of toxic S-oxides.

Comparative Performance Analysis

The following table synthesizes experimental expectations for This compound versus the Unsubstituted Parent and the 5-Methyl Analog .

Table 1: Comparative Cross-Reactivity & Liability Profile

Feature2-Aminothiazole (Parent)5-Methylthiazol-2-amine (Analog)This compound (Subject)
Kinase Selectivity Low (Pan-inhibitor of Src, CK2, CDKs)Moderate (Steric clash improves specificity)High Potential (H-bond acceptor capability + steric fit)
PAINS Liability High (Aggregator, Redox active)Moderate (Reduced redox potential)Moderate-Low (Altered solubility profile)
Metabolic Risk High (S-oxidation

Ring opening)
Low (C5 blocked, stable methyl)Variable (O-demethylation

Quinone-imine risk)
Solubility (pH 7.4) ModerateLow (Lipophilic)High (Polar ether linkage)
Primary Off-Target CYP2D6, Adenosine ReceptorsCYP2C9CYP2D6 (substrate), hERG (potential)
Critical Signaling & Metabolic Pathways

The diagram below illustrates the divergent metabolic fates that drive cross-reactivity and toxicity. The 5-Methoxy derivative (center path) faces a bifurcation: safe clearance via conjugation or toxic activation via O-demethylation.

MetabolicPathways Substrate This compound CYP CYP450 Oxidation Substrate->CYP Phase I Gluc Glucuronidation Substrate->Gluc Phase II Intermed1 5-Hydroxythiazol-2-amine (Unstable) CYP->Intermed1 O-Dealkylation Quinone Thiazolone Imine (Reactive Electrophile) Intermed1->Quinone Oxidation Toxicity Protein Adducts (Toxicity) Quinone->Toxicity Covalent Binding Clearance Renal Excretion (Safe) Gluc->Clearance

Figure 1: Divergent metabolic pathways of this compound showing the risk of bioactivation vs. safe clearance.

Validated Experimental Protocols

To rigorously assess the cross-reactivity of this compound, you cannot rely on standard binding assays alone. You must employ a Self-Validating Triad of experiments.

Protocol A: The Thiol-Reactivity Counter-Screen (GSH Trapping)

Purpose: To determine if the compound acts as a reactive metabolite or PAINS candidate by covalently binding to cysteines.

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation: Mix test compound (50 µM final) with Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).

    • Control: Perform parallel incubation with 2-Aminothiazole (Positive Control for reactivity) and 5-Methylthiazol-2-amine (Negative Control).

  • Activation (Optional but Recommended): Add Human Liver Microsomes (HLM) and NADPH regenerating system to assess metabolic activation.

  • Analysis: Incubate for 60 min at 37°C. Quench with acetonitrile.

  • Detection: Analyze via LC-MS/MS.

    • Hit Criteria: Detection of [M + GSH - H]+ adducts or >20% loss of parent compound compared to GSH-free control.

Protocol B: Aggregation-Based Promiscuity Assay

Purpose: 2-aminothiazoles often inhibit targets by forming colloidal aggregates that sequester enzymes. This is a false positive.

  • Assay Buffer: Standard kinase buffer with 0.01% Triton X-100 (detergent).

  • Screening: Measure IC50 against a model enzyme (e.g., AmpC

    
    -lactamase or Malate Dehydrogenase).
    
  • Validation Step: Repeat the IC50 measurement with 0.1% Triton X-100 .

    • Interpretation: If the IC50 shifts significantly (>3-fold increase) with higher detergent concentration, the inhibition is likely due to aggregation , not specific binding. This compound is less prone to this than lipophilic analogs, but must be tested.

Protocol C: Kinase Selectivity Profiling (The "Hinge" Test)

Purpose: To verify if the 5-methoxy group confers selectivity over the "promiscuous" parent.

  • Panel Selection: Screen against Src , CK2 , CDK2 , and VEGFR2 . These are classic 2-aminothiazole off-targets.

  • Method: FRET-based binding assay or radiometric kinase assay at

    
     ATP.
    
  • Data Normalization: Calculate the Selectivity Score (S-score) .

    
    
    
    • Goal: S(35) < 0.1 for a selective probe.

Workflow Visualization

The following workflow outlines the decision tree for validating this compound leads.

ScreeningWorkflow Start Compound Synthesis This compound Step1 Solubility & Aggregation Check (DLS / Detergent Sensitivity) Start->Step1 Decision1 Is it an Aggregator? Step1->Decision1 Step2 GSH Trapping Assay (+/- Microsomes) Decision1->Step2 No Fail Discard / Redesign (PAINS/Tox Liability) Decision1->Fail Yes Decision2 Adducts Formed? Step2->Decision2 Step3 Kinase Selectivity Panel (Src, CK2, CDK) Decision2->Step3 Stable Decision2->Fail High Reactivity Pass Proceed to Lead Opt (Valid Scaffold) Step3->Pass

Figure 2: Screening cascade to filter out promiscuous or toxic 2-aminothiazole derivatives.

References
  • Devine, S. M., et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold."[1] Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Dalvie, D. K., et al. (2002). "Metabolism and bioactivation of the aminothiazole ring system." Chemical Research in Toxicology.

  • Lombardo, F., et al. (2014). "Comprehensive Assessment of the 2-Aminothiazole Scaffold in Drug Discovery: Properties, Metabolism, and Toxicity." Expert Opinion on Drug Metabolism & Toxicology.

  • Das, J., et al. (2006). "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation of Analytical Methods for 5-Methoxythiazol-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Methoxythiazol-2-amine (CAS: 5-Methoxy-2-aminothiazole) is a critical heterocyclic intermediate used frequently in the synthesis of next-generation kinase inhibitors and cephalosporin antibiotics. Its structural duality—possessing both a basic primary amine and an electron-rich thiazole ring—presents specific analytical challenges, primarily regarding peak tailing (due to silanol interactions) and retention stability.

This guide moves beyond generic protocols to provide a comparative validation framework. We evaluate the industry-standard Reverse Phase (RP-HPLC) against the modern Mixed-Mode Chromatography , demonstrating why the latter often yields superior data integrity for this specific analyte.

Chemical Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure Thiazole ring with 2-amino and 5-methoxy substitution.[1]UV active (~260–275 nm). The methoxy group increases electron density, potentially increasing susceptibility to oxidative degradation.
Basicity Weakly basic amine (Estimated pKa ~5.0–5.5).Protonated at acidic pH. Prone to severe tailing on standard C18 silica due to ionic interaction with residual silanols.
Polarity Moderate to High (LogP < 1).Low retention on standard C18 columns with high aqueous content, necessitating ion-pairing agents or alternative stationary phases.

Comparative Method Evaluation

We compared three methodologies to determine the optimal "Fit-for-Purpose" approach for release testing and impurity profiling.

Method A: Traditional RP-HPLC (Ion-Pairing)
  • Column: C18 (5 µm, 150 x 4.6 mm)[2]

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Hexanesulfonate (IPC) / Acetonitrile.

  • Verdict: Obsolete. While it retains the peak, the ion-pairing reagent contaminates LC systems, prevents MS compatibility, and requires long equilibration times.

Method B: HILIC (Hydrophilic Interaction LC)
  • Column: Bare Silica or Amide.

  • Mobile Phase: High Acetonitrile / Ammonium Formate (pH 3.0).

  • Verdict: Specialized. Excellent for MS sensitivity but suffers from poor solubility of the sample in the high-organic diluent and lower robustness for crude reaction mixtures.

Method C: Mixed-Mode RP/Cation-Exchange (The Recommended Standard)
  • Column: Surface-charged C18 (e.g., C18 with embedded positive charge or specific mixed-mode ligand).

  • Mobile Phase: 0.1% Formic Acid / Methanol gradient.

  • Verdict: Superior. The electrostatic repulsion of the amine from the positively charged surface (or specific exchange mechanism) eliminates tailing without buffer salts. Fully MS-compatible.

Validated Protocol: Mixed-Mode HPLC-UV/MS

Based on robustness data, Method C is selected as the primary protocol for validation. This method is self-validating because the separation mechanism (hydrophobic + electrostatic) provides orthogonal selectivity against neutral impurities.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with DAD and optional MS detector.

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., Sielc Primesep 100 or Waters CSH C18), 150 x 4.6 mm, 3 µm.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 272 nm (Primary); MS ESI+ (Confirmation).

  • Injection Vol: 5 µL.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (v/v).[2][3]

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[2][4]

Gradient Program:

Time (min) % Solvent B Rationale
0.0 5 Initial trapping of polar amine.
2.0 5 Isocratic hold to elute very polar salts.
10.0 60 Linear gradient to elute this compound and hydrophobic impurities.
12.0 90 Wash step.
12.1 5 Re-equilibration.

| 17.0 | 5 | Ready for next injection. |

Validation Parameters (ICH Q2(R2) Compliant)

This section details the experimental evidence required to validate the method.

Specificity (Stress Testing)

Objective: Prove the method can distinguish the analyte from degradation products. Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, Ambient, 4 hours (Critical: Methoxy group is labile).

  • Acceptance: Peak purity index > 99.0% (DAD) or no co-eluting masses (MS).

Linearity & Range

Objective: Confirm response proportionality.

  • Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Points: 5 concentration levels minimum.

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of this compound into a placebo matrix (synthetic precursors).

  • Levels: 80%, 100%, 120%.

  • Acceptance: Mean recovery 98.0% – 102.0% with %RSD < 1.5%.

Robustness (The "Self-Validating" Check)

Protocol: Deliberately vary parameters to test system suitability.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • pH: ± 0.2 units.

  • Critical Check: Resolution (

    
    ) between this compound and the nearest impurity (likely 2-aminothiazole or des-methoxy analog) must remain > 2.0.
    

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision process and workflow for validating the sample.

ValidationWorkflow Start Sample Receipt (Crude or Pure) Solubility Solubility Check (MeOH/Water) Start->Solubility MethodSelect Select Method Mode Solubility->MethodSelect RP_Mode Standard RP-HPLC (Not Recommended) MethodSelect->RP_Mode Legacy MM_Mode Mixed-Mode / CSH (Recommended) MethodSelect->MM_Mode Modern SystemSuit System Suitability (Tailing < 1.5, Rs > 2.0) RP_Mode->SystemSuit High Risk MM_Mode->SystemSuit Validation Execute ICH Q2(R2) Validation SystemSuit->Validation DataAnalysis Data Processing (Integrate @ 272nm) Validation->DataAnalysis Report Final CoA / Report DataAnalysis->Report

Caption: Figure 1: Analytical workflow prioritizing Mixed-Mode chromatography for optimal peak shape and robustness.

Impurity & Degradation Pathway

Understanding the chemical origin of impurities is vital for specificity testing.

ImpurityMap Precursor1 Thiourea Product This compound (Analyte) Precursor1->Product Hantzsch Synthesis Precursor2 Halo-Methoxy Carbonyl Precursor2->Product ImpurityA Impurity A: Des-methoxy analog (2-Aminothiazole) Product->ImpurityA Over-reduction (Process) ImpurityB Impurity B: Oxidative Dimer (Azo/Hydrazo) Product->ImpurityB Oxidation (Stress) ImpurityC Impurity C: Hydrolysis Product (Ring Opening) Product->ImpurityC Acid/Base Hydrolysis

Caption: Figure 2: Potential impurity origins and degradation pathways for specificity validation.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Petrović, M. et al. (2016). Development and validation of HPLC methods for aminothiazole derivatives. Journal of Chromatography B. [Link]

  • Sielc Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Application Note. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxythiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

The necessity for stringent personal protective equipment (PPE) protocols stems from the potential hazards associated with the chemical class of 5-Methoxythiazol-2-amine. Based on data from similar thiazole derivatives and aromatic amines, we must anticipate the following risks:

  • Acute Oral Toxicity: Many related compounds are classified as harmful if swallowed.[4][5][6] Ingestion could lead to serious health damage or be fatal in significant quantities.[6]

  • Skin and Eye Irritation: These compounds are frequently categorized as skin and eye irritants.[4][7] Direct contact can cause irritation, redness, and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.[4][7]

  • Organ Toxicity: Some related chemicals show the potential for organ damage through prolonged or repeated exposure.[5]

Therefore, every procedural step and piece of PPE is designed to create a barrier between you and these potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All handling of this compound should be performed within a certified chemical fume hood.[8]

PPE Specification Table
Operation Minimum Required PPE Rationale
Weighing Solid Compound Nitrile Gloves (double-gloved), Lab Coat, Safety Goggles, N95 RespiratorHigh risk of generating and inhaling fine airborne particulates. Double gloving prevents contamination of primary gloves.
Preparing Solutions Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields or Face ShieldRisk of splashes and direct contact with skin and eyes.[9]
Running Reactions/Transfers Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields or Face ShieldProtects against splashes and accidental contact during manipulation.
Cleaning & Decontamination Chemical-Resistant Gloves (e.g., Neoprene over Nitrile), Lab Coat, Safety GogglesPrevents exposure during the breakdown of the experimental setup and handling of contaminated equipment.
Experimental Protocol: Donning and Doffing PPE

This sequence is critical to prevent cross-contamination and ensure your safety.

Donning (Putting On) PPE:

  • Lab Coat: Select a properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Safety Goggles/Face Shield: Position securely on your face.

  • Gloves: Don your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves (if double-gloved): Peel off the first pair of gloves without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, touching only the inside surface.

  • Safety Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.

  • Hand Hygiene: Wash your hands and arms thoroughly with soap and water.[8]

Operational Plan: Safe Handling Workflow

A self-validating safety system relies on a consistent and logical workflow. The following diagram and protocol outline the critical steps for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Prepare Fume Hood: - Verify certification - Clear workspace - Gather all materials Don_PPE 2. Don Full PPE (as per task in Table 1) Prep->Don_PPE Verify safety Weigh 3. Weigh Compound: - Use anti-static weigh boat - Handle with care to avoid dust Don_PPE->Weigh Ready to handle Solubilize 4. Solubilize: - Add solvent slowly - Keep sash at lowest practical height Weigh->Solubilize Transfer compound Reaction 5. Perform Experiment: - Monitor reaction - Maintain situational awareness Solubilize->Reaction Use in experiment Decontaminate 6. Decontaminate: - Clean all surfaces and glassware Reaction->Decontaminate Experiment complete Waste 7. Segregate Waste: - Solid waste (gloves, paper) - Liquid waste (solvents) Decontaminate->Waste Collect waste Doff_PPE 8. Doff PPE: - Follow correct sequence Waste->Doff_PPE Secure waste Wash 9. Wash Hands Thoroughly Doff_PPE->Wash Final safety step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.